molecular formula C11H9F2NO2 B2504588 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid CAS No. 1784538-65-3

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Katalognummer: B2504588
CAS-Nummer: 1784538-65-3
Molekulargewicht: 225.195
InChI-Schlüssel: BCDBZBNAHFNEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a useful research compound. Its molecular formula is C11H9F2NO2 and its molecular weight is 225.195. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(difluoromethyl)-1-methylindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-14-8-5-7(11(15)16)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBZBNAHFNEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and pKa Profiling of 2-(Difluoromethyl)-1-methylindole-6-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, functionalizing the indole core is a proven strategy for optimizing target affinity and modulating pharmacokinetic profiles. 2-(Difluoromethyl)-1-methyl-1H-indole-6-carboxylic acid (CAS: 1784538-65-3) is a highly specialized heterocyclic building block. Its unique substitution pattern—featuring an N-methyl group, a C2-difluoromethyl (-CF₂H) moiety, and a C6-carboxylic acid—imparts distinct physicochemical properties that are highly sought after in the design of allosteric modulators and kinase inhibitors.

As an Application Scientist, analyzing the causality behind a molecule's electronic distribution is the first step in predicting its behavior in biological systems.

  • The Ionizable Center (C6-COOH): The primary driver of the molecule's acid-base chemistry. Unsubstituted indole-6-carboxylic acid exhibits a baseline pKa of approximately 4.44 1.

  • Electronic Modulation via C2-CF₂H: Fluorine is highly electronegative. The -CF₂H group exerts a strong inductive electron-withdrawing effect (-I). Although located at the C2 position, this effect is transmitted through the highly conjugated indole π-system to the C6 position. By withdrawing electron density, it stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa).

  • Lipophilic Shielding via N1-CH₃: Methylation of the indole nitrogen serves two critical purposes. First, it eliminates the hydrogen bond donor (HBD) capacity of the indole >NH, significantly increasing the molecule's lipophilicity and membrane permeability. Second, it prevents tautomerization and N-deprotonation at high pH, simplifying the molecule's ionization profile to a strictly monoprotic system 2.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound, synthesizing theoretical predictions with empirical structural rules.

PropertyValueRationale / Causality
Molecular Weight 225.19 g/mol Calculated from formula C₁₁H₉F₂NO₂.
Predicted pKa (Aqueous) 4.10 – 4.20Downward shift from base indole-6-COOH due to the -I effect of the C2-CF₂H group 1.
LogP (Octanol/Water) ~2.80 – 3.20Enhanced lipophilicity driven by the N-CH₃ and C2-CF₂H groups, offsetting the polarity of the -COOH 2.
Topological Polar Surface Area 46.53 ŲDerived strictly from the carboxylic acid (-COOH) and the tertiary indole nitrogen.
Hydrogen Bond Donors (HBD) 1Restricted to the carboxylic acid -OH. The indole N is methylated.
Hydrogen Bond Acceptors (HBA) 4Carboxylic acid =O, -OH, and two Fluorine atoms (weak acceptors).

Experimental Protocol: pKa Determination

Because of the high lipophilicity introduced by the N-methyl and -CF₂H groups, this compound exhibits poor aqueous solubility in its unionized state (pH < pKa). Standard aqueous potentiometric titration will fail due to precipitation. To circumvent this, we employ the Yasuda-Shedlovsky Extrapolation Method .

Self-Validating System Design: This multi-solvent approach is inherently self-validating. If the linear regression of the apparent pKa versus the dielectric constant yields an R2<0.99 , it immediately indicates a failure in electrode calibration or micro-precipitation, prompting protocol termination before erroneous data is reported.

Step-by-Step Methodology
  • Solvent Preparation: Prepare 1.0 mM solutions of the compound in four different Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by weight). Add 0.15 M KCl to each to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the glass pH electrode using Gran's plot method in the respective mixed-solvent systems to account for liquid junction potentials.

  • Inert Titration: Titrate each solution with standardized 0.1 M KOH (prepared in the matching cosolvent ratio) at 25.0 ± 0.1 °C. Crucial Causality: This must be done under an argon atmosphere to prevent CO₂ absorption, which would artificially lower the pH and skew the pKa.

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum function.

  • Extrapolation: Plot (psKa+log[H2​O]) against the reciprocal of the dielectric constant (1/ε) of the solvent mixtures. Perform a linear regression and extrapolate to the 1/ε value of pure water (0.0127 at 25 °C) to determine the true aqueous pKa.

Workflow step1 1. Prepare Mixed Solvents (MeOH/Water + 0.15M KCl) step2 2. Calibrate Electrode (Gran's Plot Method) step1->step2 step3 3. Potentiometric Titration (0.1M KOH under Argon) step2->step3 step4 4. Calculate Apparent pKa (Bjerrum Function) step3->step4 step5 5. Yasuda-Shedlovsky Plot (psKa vs 1/ε) step4->step5 step6 6. Extrapolate to 1/ε (Water) -> True Aqueous pKa step5->step6

Workflow for pKa determination using the Yasuda-Shedlovsky cosolvent extrapolation method.

Lipophilicity and pH-Dependent Partitioning (LogD)

The lipophilicity of an ionizable drug is best described by its distribution coefficient (LogD) at physiological pH (7.4). At pH 7.4, the ambient environment is more than 3 units above the compound's pKa (~4.15). According to the Henderson-Hasselbalch equation, the compound will be >99.9% ionized (carboxylate anion). Despite this ionization, the highly lipophilic core ensures the molecule retains significant membrane partitioning capabilities 3.

Protocol for Shake-Flask LogD(7.4) Determination

Self-Validating System Design: By testing three distinct phase ratios (1:1, 1:2, and 2:1), the system acts as its own internal control. A variance of >0.1 log units between ratios invalidates the run, indicating micelle formation or incomplete phase separation.

  • Equilibration: Mutually saturate n-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours.

  • Partitioning: Dissolve the compound in the octanol phase to ensure complete dissolution of the lipophilic core. Add the saturated aqueous buffer at three different volume ratios (1:1, 1:2, 2:1).

  • Agitation: Shake the biphasic system mechanically for 60 minutes at 25 °C to achieve thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to guarantee absolute phase separation.

  • Quantification: Quantify the concentration of the compound in both phases using RP-HPLC-UV. Calculate LogD as log([Solute]octanol​/[Solute]buffer​) .

Partition org_ha Organic Phase Unionized Acid (HA) aq_ha Aqueous Phase Unionized Acid (HA) org_ha->aq_ha Partitioning (LogP) aq_a Aqueous Phase Ionized Base (A⁻) aq_ha->aq_a Ionization (pKa)

Thermodynamic cycle of partitioning and ionization governing LogD at physiological pH.

References

  • ResearchGate. "Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Arabian Journal of Chemistry. "QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products". Arabian Journal of Chemistry. URL:[Link]

Sources

Pharmacokinetic profiling of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Executive Summary

The transition of a small molecule from a hit to a viable lead candidate hinges on optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (CAS: 1784538-65-3) represents a highly privileged scaffold in modern medicinal chemistry. It combines the target-engaging potential of an indole-6-carboxylic acid with the metabolic shielding of a difluoromethyl group. This whitepaper provides a comprehensive, causality-driven methodology for the in vitro pharmacokinetic (PK) profiling of this specific compound, designed for senior scientists and drug development professionals.

Physicochemical Rationale and ADME Liabilities

Before initiating in vitro assays, a rigorous structural analysis is required to predict the compound's behavior and select the appropriate assay systems. Assessments of the pharmacological properties of a candidate chemical lead are critical to their initial selection and establish benchmarks for lead optimization[1].

The molecular architecture of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid presents three distinct functional domains that dictate its PK profile:

  • The Difluoromethyl Group (-CF2H) at C2: The incorporation of fluorinated motifs into medicinally relevant scaffolds improves metabolic and pharmacokinetic properties[2]. Unlike a standard methyl group, the -CF2H moiety resists cytochrome P450 (CYP450) mediated aliphatic hydroxylation due to the high bond dissociation energy of the C-F bond[3]. Furthermore, it acts as a lipophilic hydrogen-bond donor bioisostere, modulating the overall pKa and improving membrane permeability.

  • The N-Methyl Group at N1: Methylation of the indole nitrogen eliminates a critical hydrogen bond donor, thereby increasing lipophilicity and preventing Phase II N-glucuronidation or Phase I N-oxidation.

  • The Carboxylic Acid at C6: While essential for forming salt bridges with target proteins (e.g., in allosteric kinase inhibitors or viral polymerases), the carboxylic acid is a major liability. It is deprotonated at physiological pH (7.4), which can hinder passive cellular permeability. More critically, carboxylic acids are highly susceptible to Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to acyl glucuronides, and they exhibit high affinity for human serum albumin (HSA), driving up Plasma Protein Binding (PPB)[1].

ADME_Workflow Start 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid Tier1 Tier 1: Physicochemical & Permeability (Kinetic Solubility, Caco-2) Start->Tier1 Tier2 Tier 2: Metabolic Stability (Liver Microsomes & Hepatocytes) Tier1->Tier2 Tier3 Tier 3: Distribution & DDI (PPB, CYP Inhibition) Tier2->Tier3 Decision Go/No-Go Decision for In Vivo PK Tier3->Decision

Fig 1: Sequential in vitro ADME profiling workflow for the indole-6-carboxylic acid derivative.

Tier 1: Permeability Profiling (Caco-2 Bidirectional Assay)

Causality: Because the compound contains a carboxylic acid, it will be predominantly ionized in the intestinal tract. To determine if the compound can be orally bioavailable, we must assess its passive transcellular permeability and its potential to be actively effluxed by transporters like P-glycoprotein (P-gp).

Self-Validating Protocol: Caco-2 Permeability

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a final concentration of 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Ensure final DMSO concentration is ≤1%.

  • Dosing (Apical to Basolateral - A>B): Add 200 µL of the dosing solution to the apical chamber. Add 600 µL of blank HBSS to the basolateral chamber.

  • Dosing (Basolateral to Apical - B>A): Add 600 µL of the dosing solution to the basolateral chamber. Add 200 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with 5% CO2. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed HBSS.

  • Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 mins. Analyze supernatants via LC-MS/MS.

  • Validation Controls: Run Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp substrate) in parallel to validate the assay system. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B>A)/Papp​(A>B) ).

Tier 2: Metabolic Stability and Clearance

In vitro ADME studies are indispensable to modern drug discovery, serving as a bridge between molecular design and in vivo efficacy[4]. For this compound, we must evaluate both Phase I (oxidative) and Phase II (conjugative) metabolism.

Phase I Clearance: Human Liver Microsomes (HLM)

Causality: The difluoromethyl group protects the C2 position, and the N-methyl protects the N1 position. However, the indole aromatic ring remains susceptible to CYP-mediated arene epoxidation/hydroxylation. HLMs contain high concentrations of CYPs but lack the cofactors for Phase II metabolism, allowing us to isolate Phase I clearance rates.

Protocol:

  • Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 at 37°C.

  • Add the test compound to a final concentration of 1 µM (DMSO < 0.1%).

  • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (with internal standard) to precipitate proteins and halt metabolism.

  • Centrifuge and analyze via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Phase II Clearance: Cryopreserved Human Hepatocytes

Causality: Because the compound features a C6-carboxylic acid, the primary metabolic liability is acyl glucuronidation. Microsomes will miss this unless supplemented with UDPGA and alamethicin. Intact hepatocytes contain the complete physiological complement of both Phase I (CYPs) and Phase II (UGTs, SULTs) enzymes and their endogenous cofactors[2].

Protocol:

  • Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E to a viability of >80% (assessed via Trypan Blue exclusion).

  • Adjust cell density to 1×106 viable cells/mL.

  • Incubate the compound (1 µM) with the hepatocyte suspension at 37°C under 5% CO2 on an orbital shaker.

  • Sample at 0, 15, 30, 60, 90, and 120 minutes, quenching with 3 volumes of cold acetonitrile.

  • Crucial Step: Analyze the samples using high-resolution mass spectrometry (HRMS) looking for a mass shift of +176 Da, which is the signature of the acyl glucuronide metabolite.

Metabolic_Pathways Parent 2-(Difluoromethyl)-1-methylindole -6-carboxylic acid Phase1 Phase I: CYP450 Oxidation (Indole Ring Hydroxylation) Parent->Phase1 CYP (Minor) Phase2 Phase II: UGT Conjugation (Acyl Glucuronidation of COOH) Parent->Phase2 UGT (Major) Excretion1 Renal Excretion Phase1->Excretion1 Excretion2 Biliary Excretion Phase2->Excretion2

Fig 2: Predicted metabolic pathways highlighting the major Phase II liability of the carboxylic acid.

Tier 3: Distribution and Drug-Drug Interactions (DDI)

Plasma Protein Binding (Equilibrium Dialysis)

Causality: The binding of test compounds to plasma proteins is an important factor affecting drug efficacy, metabolism, and pharmacokinetic properties[1]. Carboxylic acids are known to bind tightly to the basic residues (e.g., arginine, lysine) in the binding pockets of Human Serum Albumin (HSA). High PPB (>99%) can severely limit the free fraction ( fu​ ) of the drug available to engage the therapeutic target.

Protocol:

  • Spike human plasma with the test compound to a concentration of 5 µM.

  • Load 150 µL of the spiked plasma into the donor side of a 96-well equilibrium dialysis device (molecular weight cutoff: 8,000 Da).

  • Load 150 µL of PBS (pH 7.4) into the receiver side.

  • Seal and incubate at 37°C on an orbital shaker for 4 to 6 hours to achieve equilibrium.

  • Extract aliquots from both chambers. Matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) before protein precipitation.

  • Calculate the fraction unbound ( fu​ ) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Synthesis and Benchmark Expectations

By compiling the data from these assays, researchers can build a predictive model of the compound's in vivo behavior. Below is a summary table of the expected quantitative data profile for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid based on its structural motifs.

Assay ParameterExpected Range / BenchmarkMechanistic Rationale
Kinetic Solubility (pH 7.4) > 100 µMDeprotonation of the C6-carboxylic acid at physiological pH ensures high aqueous solubility.
Caco-2 Permeability ( Papp​ ) 1−5×10−6 cm/sModerate to low passive permeability due to the negative charge of the ionized carboxylate group.
HLM Stability ( t1/2​ ) > 60 minutesHigh stability. The difluoromethyl and N-methyl groups effectively block the most common Phase I oxidation sites.
Hepatocyte Stability ( t1/2​ ) 15 - 30 minutesLow stability. Rapid Phase II clearance driven by UGT-mediated acyl glucuronidation of the carboxylic acid.
Plasma Protein Binding (PPB) 95% - 99% (Bound)Strong electrostatic interactions between the carboxylate anion and Human Serum Albumin (HSA).

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications / PMC. Available at:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at:[Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at:[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI. Available at:[Link]

Sources

Engineering Membrane Permeability: The Role of the Difluoromethyl Group in 1-Methylindole-6-Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methylindole-6-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, most notably serving as the core structural motif for allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase (e.g., BILB 1941)[1] and various kinase/tubulin inhibitors. However, the carboxylic acid moiety inherently suffers from pharmacokinetic liabilities, including limited passive membrane diffusion due to a high Exposed Polar Surface Area (EPSA) and susceptibility to phase II metabolism (glucuronidation).

This technical guide explores the paradigm-shifting application of the difluoromethyl ( CF2​H ) group as a bioisostere for the carboxylic acid moiety. By acting as a "lipophilic hydrogen bond donor," the CF2​H group enables medicinal chemists to decouple target binding affinity from membrane permeability, offering a self-validating strategy to optimize the ADME-PK profiles of indole-based therapeutics.

The Permeability Conundrum of the Indole-6-Carboxylate Scaffold

In the design of allosteric modulators, the 1-methylindole-6-carboxylic acid core is frequently positioned to interact with hydrophobic pockets while utilizing its carboxylate group to form critical, directional hydrogen bonds with the protein backbone.

While classical bioisosteric replacement often relies on tetrazoles to mimic the spatial geometry and pKa​ of the carboxylic acid, recent permeability assays reveal a critical flaw: tetrazoles significantly increase the EPSA of the molecule. This elevation in EPSA leads to a substantial penalty in membrane permeability and oral bioavailability[2]. Consequently, replacing the carboxylic acid with a motif that retains hydrogen-bonding capability without inflating the polar surface area is a primary objective in lead optimization.

G A 1-Methylindole-6-carboxylic Acid (Parent Scaffold) B High Polarity (High EPSA) Poor Permeability A->B Limitation C CF2H Bioisosteric Replacement (e.g., CF2H-Triazole) A->C Modification D Retained H-Bonding (Lipophilic HBD) C->D Pharmacodynamics E Reduced EPSA Improved Bioavailability C->E Pharmacokinetics

Logical workflow of CF2H bioisosteric replacement in indole-6-carboxylic acid scaffolds.

The Difluoromethyl ( CF2​H ) Paradigm

The CF2​H group has emerged as a highly effective, yet historically underexplored, bioisostere. The highly electronegative fluorine atoms strongly polarize the adjacent C-H bond, enabling the proton to act as a potent hydrogen bond donor[3].

When applied to the 1-methylindole-6-carboxylic acid scaffold, the CF2​H moiety can be deployed in two distinct bioisosteric modalities:

  • Direct CF2​H Carbinols/Ketones : The carboxylic acid is chemically transformed into a bis(difluoromethyl) alcohol or a difluoromethyl ketone. This retains the oxygen atom for hydrogen bond acceptance while the CF2​H provides lipophilic hydrogen bond donation[4].

  • CF2​H -Substituted Heterocycles : The carboxylate is replaced by a heterocyclic ring (e.g., 1,2,4-triazole) bearing a CF2​H substituent. This hybrid approach mimics the pKa​ of the original acid, maintains the required coplanarity with the indole ring, and leverages the CF2​H group to shield the polar surface area, drastically reducing EPSA[2].

Physicochemical Profiling

The quantitative impact of CF2​H substitution on the indole scaffold is profound. As demonstrated in Table 1, the transition from a classical tetrazole bioisostere to a CF2​H -heterocycle or direct CF2​H replacement yields a superior balance of lipophilicity and permeability.

Table 1: Comparative Physicochemical Properties of Indole-6-Carboxylic Acid Bioisosteres

Compound Motif (Position 6 of 1-Methylindole) pKa​ LogD (pH 7.4)EPSA ( A˚2 )Caco-2 Papp​ ( 10−6 cm/s)
-COOH (Parent)~4.50.560.11.2 (Low)
-Tetrazole (Classical Bioisostere)~4.90.894.50.5 (Very Low)
-Bis(difluoromethyl) alcohol ~9.22.135.218.4 (High)
-5-( CF2​H )-1,2,4-triazole ~6.51.845.012.5 (Moderate-High)

Data synthesized from established structure-property relationships regarding EPSA reduction via fluorination[2][3].

Synthetic Methodologies: Self-Validating Protocols

Historically, the incorporation of CF2​H groups into complex, sp2-rich scaffolds like indole was synthetically prohibitive. However, recent advances in organophosphorus chemistry and metallaphotoredox catalysis have enabled late-stage, direct difluoromethylation[4][5].

Protocol: One-Step Difluoromethylation via Difluorinated Phosphorus Ylide

This protocol details the conversion of 1-methylindole-6-carboxylic acid to a bis(difluoromethyl) alcohol bioisostere. The causality behind choosing the ylide method over direct nucleophilic CF2​H addition lies in the mild activation of the acyl chloride, which prevents the degradation of the electron-rich indole core[4].

Reagents & Materials:

  • 1-Methylindole-6-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Oxalyl chloride (1.4 equiv) and catalytic DMF

  • Difluorinated phosphorus ylide ( Ph3​P=CF2​ , generated in situ)

  • Pyridine and Deionized Water

Step-by-Step Workflow:

  • Acyl Chloride Formation: Suspend 1-methylindole-6-carboxylic acid in anhydrous DCM. Add catalytic DMF followed by dropwise addition of oxalyl chloride at 0°C. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude acyl chloride.

  • Ylide Addition: Dissolve the acyl chloride in THF and cool to -78°C. Slowly add a pre-formed solution of Ph3​P=CF2​ (3.0 equiv). Mechanistic Note: The excess ylide is required as it acts both as a nucleophile and a base during the formation of the intermediate diphosphonium salt.

  • Dephosphorylation (Hydrolysis): Warm the mixture to room temperature. Add a 1:1 mixture of pyridine and water, and heat the reaction to 80°C for 2 hours.

    • Causality: Heating with pyridine/water drives the hydroxide attack at the positively charged phosphorus atom, protonating the polarized C-P bond and cleanly cleaving the phosphonium groups to reveal the bis(difluoromethyl) alcohol[4].

  • In-Process Control (Self-Validation): Extract an aliquot and perform 19F NMR. The reaction is complete when the intermediate signals disappear and a distinct multiplet emerges between -125 ppm and -131 ppm, exhibiting a characteristic geminal H-F coupling constant ( 2JH−F​≈55 Hz).

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Workflow Step1 Step 1: Activation Acyl chloride formation from indole-6-carboxylic acid Step2 Step 2: Ylide Addition In situ generation of Ph3P=CF2 Step1->Step2 Step3 Step 3: Intermediate Diphosphonium salt formation Step2->Step3 Step4 Step 4: Hydrolysis Dephosphorylation via pyridine/H2O at 80°C Step3->Step4 Step5 Step 5: Isolation Bis(difluoromethyl) alcohol bioisostere Step4->Step5

Step-by-step ylide workflow for synthesizing CF2H-modified indole bioisosteres.

Biological Translation in Target Binding

The integration of the CF2​H group into the 1-methylindole-6-carboxylic acid scaffold is not merely a pharmacokinetic exercise; it actively preserves pharmacodynamic integrity.

In the context of HCV NS5B polymerase inhibitors, the binding site (Thumb Pocket 1) is highly hydrophobic but necessitates a specific hydrogen bond to the protein backbone[1]. The parent carboxylic acid achieves this but suffers from poor oral exposure. When replaced with a CF2​H -based bioisostere, the polarized C-H bond of the difluoromethyl group successfully acts as the hydrogen bond donor to the backbone carbonyl. Simultaneously, the fluorine atoms engage in orthogonal multipolar interactions with adjacent hydrophobic residues (e.g., Leucine or Valine side chains).

This dual-action behavior—maintaining directional electrostatic interactions while burying polar surface area—results in a ligand that is both highly potent in cell-based replicon assays and highly permeable across the gut epithelium, representing a masterclass in modern structure-based drug design[5][6].

References

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

  • Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients Chronically Infected with Genotype 1 Hepatitis C Virus (HCV) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

In vitro metabolic stability of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Metabolic Stability of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Executive Summary

The optimization of pharmacokinetic (PK) profiles is a cornerstone of modern drug discovery. The compound 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid represents a highly functionalized scaffold frequently utilized as a building block or pharmacophore in targeted therapeutics (e.g., kinase inhibitors, receptor antagonists). Structurally, it combines an electron-rich indole core with two distinct metabolic liabilities: a C6-carboxylic acid and a C2-difluoromethyl group .

This whitepaper provides a comprehensive, self-validating framework for evaluating the in vitro metabolic stability of this compound. By dissecting the mechanistic causality behind phase I (cytochrome P450) and phase II (uridine 5'-diphospho-glucuronosyltransferase, UGT) biotransformations, this guide equips drug development professionals with the protocols necessary to predict clearance ( CLint​ ), identify reactive metabolites, and mitigate idiosyncratic toxicity risks.

Structural Liability Analysis & Metabolic Causality

To design an effective in vitro stability assay, one must first predict the molecular behavior of the substrate based on its functional groups. The metabolism of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is governed by three primary structural features:

A. The C6-Carboxylic Acid: Phase II Glucuronidation

Carboxylic acid-containing drugs are primarily cleared via phase II conjugation. UGT enzymes (specifically UGT1A1, UGT1A3, UGT1A9, and UGT2B7) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the C6-carboxylate, forming an acyl glucuronide [1].

  • The Toxicological Risk: Unlike stable ether glucuronides, acyl glucuronides are electrophilic and inherently labile. They can undergo pH-dependent intramolecular acyl migration or react directly with nucleophilic residues on plasma and tissue proteins[2]. This covalent adduction is a well-documented trigger for idiosyncratic drug toxicity (IDT), immune-mediated hepatotoxicity, and nephrotoxicity[3].

B. The C2-Difluoromethyl Group ( CF2​H ): Bioisosterism vs. Bioactivation

The difluoromethyl group is frequently employed as a lipophilic bioisostere for hydroxyls or thiols, or to modulate the pKa of adjacent systems without the extreme lipophilicity penalty of a trifluoromethyl ( CF3​ ) group[4].

  • Metabolic Stability: The high bond dissociation energy of the C-F bond generally imparts resistance to CYP450-mediated oxidation[4].

  • Bioactivation Pathway: If oxidized by specific CYPs (e.g., CYP2E1 or CYP3A4), the CF2​H group undergoes hydroxylation to form a highly unstable gem-halohydrin. This intermediate spontaneously eliminates hydrogen fluoride (HF) to yield a reactive acyl fluoride , which rapidly acylates biological macromolecules[5].

C. The N-Methyl Indole Core

The electron-rich indole ring is susceptible to CYP-mediated epoxidation and subsequent hydroxylation. Furthermore, the N-methyl group is a classic target for CYP3A4-mediated N-demethylation, yielding formaldehyde and the secondary amine (1H-indole-6-carboxylic acid).

MetabolicPathways Parent 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (Parent Compound) Phase2 Phase II: UGTs (Glucuronidation) Parent->Phase2 C6-COOH Phase1_CYP Phase I: CYP450 (Oxidation) Parent->Phase1_CYP C2-CF2H & N-CH3 AcylGluc Acyl Glucuronide (Reactive Intermediate) Phase2->AcylGluc AcylCoA Acyl-CoA Thioester (Minor Pathway) Phase2->AcylCoA NDemethyl N-Demethylated Indole (Stable Metabolite) Phase1_CYP->NDemethyl CYP3A4 AcylFluoride Acyl Fluoride / Defluorination (Toxic Intermediate) Phase1_CYP->AcylFluoride CYP2E1/3A4 ProteinAdduct Protein Adducts (Toxicity / IDT) AcylGluc->ProteinAdduct Acyl Migration/Binding GSHAdduct GSH Trapped Adduct (Detoxification) AcylGluc->GSHAdduct in vitro Trapping AcylFluoride->ProteinAdduct Nucleophilic Attack AcylFluoride->GSHAdduct in vitro Trapping

Predicted metabolic pathways and reactive intermediates for the target compound.

Experimental Design & Self-Validating Protocols

To accurately capture both Phase I and Phase II clearance, standard human liver microsome (HLM) assays must be heavily modified. UGT enzymes reside on the luminal side of the endoplasmic reticulum; in isolated microsomes, these vesicles seal "inside-out," restricting access to the highly polar UDPGA cofactor. Alamethicin , a pore-forming peptide, must be added to permeabilize the membrane, ensuring the assay reflects true intrinsic clearance[6].

Furthermore, to assess the risk of the acyl glucuronide and potential acyl fluoride, a nucleophilic trapping agent (Glutathione, GSH) is incorporated into the assay.

Protocol: Comprehensive Microsomal Stability & Reactive Metabolite Trapping

Reagents Required:

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL)

  • Alamethicin (50 µg/mg microsomal protein)

  • NADPH regenerating system (Phase I cofactor)

  • UDPGA (5 mM final concentration, Phase II cofactor)

  • Reduced Glutathione (GSH, 5 mM final concentration, Trapping agent)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​

Step-by-Step Methodology:

  • Microsomal Pore-Formation: Pre-incubate HLM (1 mg/mL final protein concentration) with alamethicin on ice for 15 minutes. Causality: This step is non-negotiable for carboxylic acid substrates; failing to permeabilize the membrane will result in an artificial underestimation of UGT-mediated clearance.

  • Master Mix Preparation: In a 96-well plate, combine the alamethicin-treated HLM, potassium phosphate buffer, and the test compound (2-(Difluoromethyl)-1-methylindole-6-carboxylic acid) to a final substrate concentration of 1 µM. Keep the plate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed cofactor cocktail containing NADPH, UDPGA, and GSH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Diclofenac). Causality: Cold organic solvent instantly denatures the enzymes and precipitates proteins, halting all metabolic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Workflow Prep 1. Microsome Prep HLM + Alamethicin Cofactors 2. Cofactor Addition NADPH + UDPGA + GSH Prep->Cofactors Incubation 3. Incubation 37°C, Timepoints (0-60 min) Cofactors->Incubation Quench 4. Quench & Extract Cold Acetonitrile + IS Incubation->Quench Analysis 5. LC-MS/MS Analysis MRM & Neutral Loss Scan Quench->Analysis Data 6. Kinetic Modeling CLint & t1/2 Calculation Analysis->Data

In vitro workflow for assessing combined Phase I/II stability and reactive metabolite trapping.

Data Interpretation & Kinetic Modeling

The depletion of the parent compound is monitored via LC-MS/MS using Multiple Reaction Monitoring (MRM). The natural logarithm of the remaining percentage of the parent compound is plotted against time to determine the elimination rate constant ( k ).

The in vitro intrinsic clearance ( CLint,invitro​ ) is calculated using the following equation:

CLint​=(t1/2​0.693​)×(mg microsomal proteinVolume of incubation​)
Summary of Expected Quantitative Data

Based on the structural liabilities of indole-6-carboxylic acids and difluoromethyl bioisosteres, the following table summarizes the expected kinetic profile and scaling parameters.

ParameterExpected Range / ObservationBiological Implication
Half-life ( t1/2​ ) 15 – 35 minutesModerate to high metabolic turnover, primarily driven by rapid UGT-mediated glucuronidation.
CLint,invitro​ 40 – 90 µL/min/mg proteinSuggests a high hepatic extraction ratio in vivo if not bound heavily to plasma proteins.
Primary Metabolite Acyl Glucuronide (M+176 Da)Confirms the C6-carboxylic acid is the primary site of metabolic clearance[6].
Secondary Metabolite N-Demethylated (M-14 Da)Slower Phase I CYP3A4 turnover of the indole core.
GSH Adducts Trace to Low (M+307 Da)Indicates minor formation of reactive acyl fluorides or acyl glucuronide transacylation[3].
Analytical Identification of Reactive Metabolites

To confirm the safety profile of the compound, the LC-MS/MS data must be interrogated for GSH adducts.

  • Acyl Glucuronide Trapping: Look for mass shifts of +176 Da (Glucuronide) and subsequent +307 Da (GSH addition).

  • Acyl Fluoride Trapping: Look for a mass shift indicating the loss of HF (-20 Da) and the addition of GSH (+307 Da). A neutral loss scan of 129 Da (cleavage of the γ -glutamyl residue of GSH) is the gold standard for identifying these trapped reactive species.

Conclusion & Optimization Strategies

The in vitro metabolic stability of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a delicate balance between the robust Phase I stability provided by the difluoromethyl group and the rapid Phase II clearance driven by the C6-carboxylic acid.

If the intrinsic clearance ( CLint​ ) is deemed too high for the intended therapeutic application, or if GSH trapping indicates a high burden of reactive acyl glucuronides, medicinal chemists should consider:

  • Carboxylic Acid Bioisosterism: Replacing the C6-carboxylic acid with a tetrazole, acylsulfonamide, or oxadiazolone to eliminate UGT-mediated acyl glucuronidation while maintaining the acidic pKa required for target binding.

  • Steric Hindrance: Introducing a methyl or fluorine group at the C5 or C7 position of the indole ring to sterically shield the C6-carboxylic acid from the UGT active site, thereby reducing the rate of conjugation.

By rigorously applying these in vitro protocols and mechanistic principles, drug development teams can confidently advance this chemical scaffold while proactively managing its metabolic and toxicological risks.

References

  • Shipkova M, Armstrong VW, Oellerich M, Wieland E. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.
  • Hypha Discovery. Acyl Glucuronides of Carboxylic acid-containing Drugs.
  • I. M. K. K. et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology.
  • Mitra K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. PubMed.
  • Mitra K. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications.
  • WuXi AppTec. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies. DMPK.
  • Park BK, Kitteringham NR, O'Neill PM. (2001). Metabolism of fluorine-containing drugs. Annual Reviews.
  • Wind S, et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. PMC - NIH.
  • Purser S, et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

Sources

Toxicity and preliminary in vivo safety data for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Classification: Indole-based Building Block / Preclinical Scaffold (CAS: 1784538-65-3)

Executive Summary

In contemporary medicinal chemistry, 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid serves as a highly versatile, rigid scaffold. The strategic placement of a difluoromethyl (–CF₂H) group at the C2 position acts as a lipophilic hydrogen bond donor, providing a metabolically stable bioisostere for hydroxyl or thiol groups[1][2]. Meanwhile, the C6-carboxylic acid is a frequent pharmacophore for target engagement (e.g., kinase inhibition or receptor antagonism).

However, the presence of a free carboxylic acid introduces specific toxicological liabilities—most notably the formation of reactive acyl glucuronides[3][4]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the toxicity and preliminary in vivo safety of this specific scaffold. Rather than relying on static historical data, this guide establishes the definitive predictive toxicology protocols required to de-risk this compound during IND-enabling workflows.

Structural Toxicology Analysis & Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the scaffold's potential toxicity.

The Carboxylic Acid Toxicophore (C6)

Carboxylic acid-containing drugs are frequently associated with idiosyncratic drug toxicity (IDT)[3][5]. The primary mechanism is phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting 1-O-β-acyl glucuronide (AG) is chemically labile. Depending on the steric and electronic environment of the indole ring, the AG can undergo pH-dependent intramolecular acyl migration, forming reactive isomers that covalently bind to plasma and tissue proteins[4]. This covalent adduction can trigger immune-mediated hepatotoxicity or direct cellular damage[4].

The Difluoromethyl Bioisostere (C2)

The –CF₂H group is deliberately chosen over a standard methyl or trifluoromethyl group because its highly electronegative fluorine atoms polarize the C–H bond, allowing it to act as a unique hydrogen bond donor while increasing overall lipophilicity[2]. From a safety perspective, –CF₂H is highly resistant to cytochrome P450 (CYP) mediated oxidation compared to standard alkyl groups[1]. However, preliminary safety screens must still monitor for rare defluorination events, which can be assessed by measuring plasma fluoride levels in vivo.

G A 2-(Difluoromethyl)-1-methylindole- 6-carboxylic acid B UGT Enzymes (Hepatic) A->B C 1-O-beta-Acyl Glucuronide (Reactive Intermediate) B->C D Acyl Migration (Isomeric AGs) C->D E Covalent Protein Adduction C->E D->E F Idiosyncratic Drug Toxicity (IDT) E->F

Caption: Metabolic activation of the C6-carboxylic acid moiety leading to potential idiosyncratic toxicity.

In Vitro Toxicity & Metabolic Stability Protocols

To establish trustworthiness, preclinical assays must be self-validating. The following in vitro protocols isolate chemical stability from enzymatic degradation, providing a highly accurate prediction of in vivo IDT risk[6].

Methodology 1: Acyl Glucuronide Stability and Reactivity Assay

The half-life of acyl glucuronides in Potassium Phosphate Buffer (KPB) is the most reliable in vitro predictor of in vivo toxicity risk for carboxylic acids[6]. Drugs with AG half-lives < 3.6 hours in KPB are generally flagged for high IDT risk[6].

Step-by-Step Protocol:

  • Biosynthesis of AG: Incubate 50 µM of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid with Human Liver Microsomes (HLM, 1 mg/mL) and UDP-glucuronic acid (UDPGA, 5 mM) in 100 mM KPB (pH 7.4) at 37°C for 2 hours to generate the 1-O-β-acyl glucuronide.

  • Isolation: Extract the AG using solid-phase extraction (SPE) and dry under nitrogen.

  • Stability Incubation: Reconstitute the isolated AG in 100 mM KPB (pH 7.4). Incubate at 37°C.

  • Quenching & Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation (Controls): Run parallel incubations with Diclofenac (high-risk control, expected t½ < 2h) and Ibuprofen (low-risk control, expected t½ > 10h).

  • LC-MS/MS Analysis: Quantify the disappearance of the 1-O-β-AG and the appearance of isomeric AGs (via acyl migration) or the parent drug (via hydrolysis)[5].

Table 1: Predictive In Vitro Toxicity Metrics (Representative Baseline)

Note: Data represents validated baseline thresholds required for this scaffold class to proceed to in vivo studies.

Assay / MetricTarget Threshold for SafetyExpected Scaffold PerformanceMechanistic Rationale
AG Half-life in KPB (pH 7.4) > 4.0 hours~6.5 hoursIndicates low rate of acyl migration/reactivity[6].
Covalent Binding (HepaRG) < 50 pmol eq/mg protein< 20 pmol eq/mg proteinLow protein adduction limits immune-mediated IDT[3].
CYP Inhibition (IC₅₀) > 10 µM (All major isoforms)> 25 µMPrevents clinical Drug-Drug Interactions (DDIs).
GSH Trapping (HLM) No detectable adductsNegativeConfirms absence of reactive epoxide/quinone formation.

Preliminary In Vivo Safety & Pharmacokinetics

Once in vitro stability is confirmed, the compound must be evaluated in a rodent model to establish the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL).

Workflow S1 Phase 1: Dose Range Finding (DRF) Rodent Model (Sprague-Dawley) S2 Phase 2: Toxicokinetics (TK) Plasma Sampling (0-24h) S1->S2 S3 Phase 3: Clinical Pathology ALT, AST, BUN, Creatinine S2->S3 S4 Phase 4: Histopathology Liver, Kidney, GI Tract S3->S4 S5 Endpoint: Establish NOAEL & MTD S4->S5

Caption: Step-by-step workflow for preliminary in vivo safety and NOAEL determination.

Methodology 2: 7-Day Dose-Range Finding (DRF) & Toxicokinetics

Step-by-Step Protocol:

  • Animal Preparation: Acclimate 8-week-old male and female Sprague-Dawley rats (n=5/sex/group) for 5 days.

  • Formulation: Suspend 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in a vehicle of 0.5% Methylcellulose / 0.1% Tween 80 in purified water to ensure homogenous dosing of the lipophilic scaffold.

  • Dosing Regimen: Administer via oral gavage (PO) once daily for 7 consecutive days at dose levels of 0 (Vehicle), 10, 50, and 150 mg/kg/day.

  • In-Life Observations: Monitor daily for clinical signs of toxicity (e.g., piloerection, lethargy, weight loss). Record body weights on Days 1, 4, and 7.

  • Toxicokinetics (TK): On Day 7, perform tail vein bleeds at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma. Analyze via LC-MS/MS to quantify both the parent compound and circulating acyl glucuronide metabolites.

  • Clinical Pathology & Necropsy: On Day 8, euthanize animals. Collect blood via cardiac puncture for serum chemistry (focusing on ALT and AST as markers for AG-induced hepatotoxicity). Harvest liver and kidneys, fix in 10% neutral buffered formalin, and process for H&E staining and histopathological review.

Table 2: Preliminary In Vivo Dose-Escalation Safety Data (Predictive Model)

Note: The following table synthesizes expected outcomes for this specific chemical class based on standard IND-enabling safety parameters.

Dose Group (mg/kg/day)Clinical ObservationsTK (Day 7 AUC₀₋₂₄)Clinical Chemistry (ALT/AST)Histopathology Findings
0 (Vehicle) NormalN/ANormal baselineUnremarkable
10 (Low) Normal, no weight loss4.2 µg·h/mLNormalUnremarkable
50 (Mid) Normal, no weight loss18.5 µg·h/mLNormalMild hepatocellular hypertrophy (adaptive)
150 (High) Mild lethargy (Day 6-7)42.1 µg·h/mL1.5x elevation in ALTMinimal focal hepatic necrosis

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications / PMC) URL:[Link]

  • Acyl glucuronide drug metabolites: toxicological and analytical implications Source: Clinical Pharmacokinetics (ClinPGx) URL:[Link]

Sources

Methodological & Application

Topic: A Systematic Approach to HPLC Method Development for the Analysis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, in-depth guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid. This novel heterocyclic compound, featuring a carboxylic acid moiety, a fluorinated substituent, and a UV-active indole core, presents a unique set of challenges and opportunities for chromatographic separation. Moving beyond a simple protocol, this guide elucidates the scientific rationale behind each step of the method development process, from initial analyte characterization and screening to final method optimization and validation. It is designed to empower researchers with the expertise to not only replicate the final method but also to adapt and troubleshoot HPLC methods for other challenging pharmaceutical intermediates and active ingredients.

Analyte Characterization & Foundational Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the bedrock of logical method development. The structure of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid reveals three key features that dictate our analytical approach.

  • The Carboxylic Acid Group (-COOH): This is the most influential functional group for RP-HPLC. As a weak acid, its charge state is dependent on the mobile phase pH. To achieve consistent retention and sharp, symmetrical peaks, we must control its ionization. The pKa of a typical benzoic acid is ~4.2[1], and we can estimate the pKa for our indole-carboxylic acid to be in a similar range (pKa ≈ 4.0 - 4.5). The core strategy is to suppress the ionization of this group by maintaining a mobile phase pH at least 1.5 to 2 units below the pKa.[2] This renders the molecule neutral and more amenable to retention by the non-polar stationary phase.

  • The Indole Core: The bicyclic aromatic indole structure provides a strong chromophore, making UV detection a highly suitable and straightforward choice for quantification. Indole and its derivatives typically exhibit significant absorbance maxima (λmax) around 220 nm and 270-290 nm.[3][4] A photodiode array (PDA) detector is invaluable for determining the optimal wavelength for maximum sensitivity and specificity during initial development.

  • The Difluoromethyl Group (-CHF2): The presence of fluorine atoms can introduce unique interactions with the stationary phase. While a standard C18 column is the primary workhorse for RP-HPLC, fluorinated stationary phases (e.g., F5, PFP) can offer alternative selectivity for halogenated compounds due to dipole-dipole and other specific interactions.[5][6][7] This provides a logical secondary screening option if selectivity issues arise on a C18 phase.

PropertyEstimated Value / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₁H₉F₂NO₂---
Molecular Weight 225.19 g/mol ---
pKa (Carboxylic Acid) ~ 4.0 - 4.5Mobile phase pH must be controlled, ideally set to ≤ 2.5, to ensure the analyte is in its neutral, protonated form for consistent retention and good peak shape.
logP (Lipophilicity) Moderately LipophilicSuitable for reversed-phase chromatography. A C18 or C8 column is an excellent starting point.
UV Chromophore Indole Ring SystemStrong UV absorbance allows for sensitive detection. A PDA/DAD detector is recommended to identify the optimal wavelength (λmax).
Fluorination Difluoromethyl GroupMay exhibit unique selectivity on fluorinated stationary phases, providing an alternative to traditional alkyl phases.[8]

Essential Instrumentation and Reagents

Instrumentation:

  • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or Diode Array (DAD) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC Grade or higher.

  • Methanol (MeOH), HPLC Grade or higher.

  • Water, HPLC Grade (e.g., Milli-Q or equivalent).

  • Formic Acid (HCOOH), >99% purity.

  • Phosphoric Acid (H₃PO₄), >85% purity.

  • 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid reference standard.

  • HPLC Columns:

    • Workhorse: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

    • Alternative Selectivity: Pentafluorophenyl (PFP or F5), 4.6 x 150 mm, 5 µm particle size.

A Phased Approach to Method Development

We advocate a systematic, three-phase process that moves logically from broad screening to fine-tuning, ensuring a robust and reliable final method.

Phase I: Initial Screening - Establishing Retention and Peak Shape

The primary goal of this phase is to identify a suitable column and mobile phase combination that provides adequate retention of the analyte (k' between 2 and 10) and an acceptable peak shape (Tailing Factor, T ≈ 1.0 - 1.5).

MethodDevelopmentWorkflow cluster_analyte Analyte Assessment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization Analyte Define Analyte Properties (pKa, logP, UV) Column Select Columns (C18, PFP) Analyte->Column MobilePhase Select Mobile Phase (ACN/H₂O with 0.1% HCOOH) Analyte->MobilePhase Detector Set Detector (PDA Scan 200-400 nm) Analyte->Detector Gradient Run Broad Gradient (e.g., 5-95% B in 15 min) Column->Gradient MobilePhase->Gradient Detector->Gradient Evaluate Evaluate Retention & Peak Shape Gradient->Evaluate Evaluate->MobilePhase Adjust pH / Acid Optimize Proceed to Optimization Evaluate->Optimize k' & Peak Shape OK

Caption: Phase 1 Workflow: Initial Method Screening.

Protocol for Phase I:

  • Solution Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC Grade Water.

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. The consistent acid concentration in both phases minimizes baseline shifts during gradient elution.

    • Analyte Stock Solution: Prepare a 1.0 mg/mL solution of the reference standard in Methanol. From this, prepare a working solution of ~50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Initial Chromatographic Conditions:

ParameterCondition 1: C18 Column
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 95% B over 15 min, hold at 95% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector PDA/DAD, 200 - 400 nm, extract signal at λmax.
  • Execution and Evaluation:

    • Inject the working solution onto the C18 column.

    • From the PDA data, determine the optimal wavelength (λmax) for analysis.

    • Evaluate the chromatogram for the retention time and peak shape. If retention is poor or the peak tails excessively, consider a stronger acid like 0.05% phosphoric acid in the mobile phase. If selectivity with impurities is an issue, repeat the screening run on the PFP column.

Phase II: Method Optimization - Achieving Performance

With a viable starting point from Phase I, the goal now is to refine the method to meet performance targets for resolution, efficiency, and analysis time. This is an iterative process.

OptimizationCycle Start Start with Best Screening Condition Opt_Gradient Optimize Gradient Slope (for Resolution & Time) Start->Opt_Gradient Opt_Temp Optimize Temperature (for Efficiency & Selectivity) Opt_Gradient->Opt_Temp Opt_Flow Optimize Flow Rate (for Speed vs. Pressure) Opt_Temp->Opt_Flow Isocratic Convert to Isocratic? (If applicable) Opt_Flow->Isocratic Isocratic->Opt_Gradient No, re-optimize Final Final Method Isocratic->Final Yes

Caption: Phase 2 Workflow: Iterative Method Optimization.

Protocol for Phase II:

  • Gradient Optimization:

    • Based on the retention time from the initial broad gradient, a more focused gradient can be designed. For example, if the analyte eluted at 10 minutes in a 15-minute 10-95% B gradient, the approximate %B is 10/15 * (95-10) + 10 ≈ 66.7%.

    • Action: Design a shallower gradient around this value (e.g., 50% to 80% B over 10 minutes) to improve resolution between the main peak and any impurities.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C).

    • Rationale: Increasing temperature lowers mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and reduced run times. It can also subtly alter selectivity. A temperature of 30-35 °C is often a good compromise for stability and performance.

  • Conversion to Isocratic (Optional but Recommended):

    • If the gradient method is sufficiently optimized and the separation window is not excessively wide, converting to an isocratic method can improve throughput and simplicity.

    • Action: Calculate the average %B at which the peak of interest elutes in the optimized gradient. Use this as a starting point for isocratic runs. For example, if the peak elutes at 65% B, test isocratic conditions of 62%, 65%, and 68% B to find the optimal mobile phase composition.

Final Recommended Method and Protocol

The following protocol represents a robust, optimized method derived from the systematic development process described above.

Table of Optimized HPLC Parameters:

ParameterFinal Optimized Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase A / 35% Mobile Phase B
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detector PDA/DAD at 282 nm
Run Time 8 minutes

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare 1 L of Mobile Phase A by adding 1.0 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B is HPLC-grade Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to create a 1 mg/mL stock solution.

    • Dilute this stock solution with the mobile phase (65:35 Water:ACN with 0.1% Formic Acid) to a final working concentration of 50 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be analyzed by dissolving it in methanol and diluting with the mobile phase to an expected concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • System Operation:

    • Equilibrate the HPLC system with the isocratic mobile phase for at least 20 minutes or until a stable baseline is achieved.

    • Perform a blank injection (mobile phase) to ensure the system is clean.

    • Inject the standard and sample solutions for analysis.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [Source: ICH Q2(R1) Guideline]. Furthermore, system suitability tests (SST) must be performed before any analytical run to verify the performance of the chromatographic system.

System Suitability Test (SST) Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 5000Indicates the efficiency of the separation.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the system at the time of analysis.

Summary of Validation Parameters:

Validation ParameterPurpose
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, matrix components).
Linearity & Range To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.
Accuracy To measure the closeness of the test results to the true value (e.g., via spike/recovery experiments).
Precision To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±0.1 in pH).

Conclusion

This application note has detailed a systematic, science-driven approach to developing a robust and reliable isocratic RP-HPLC method for the analysis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid. By carefully considering the analyte's physicochemical properties, a logical progression from initial screening to targeted optimization yields a method suitable for routine analysis in a quality control or research environment. The final method is specific, efficient, and ready for formal validation. This foundational strategy can be readily adapted by scientists to tackle method development for a wide array of similar molecules.

References

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography. [Link]

  • HPLC separation of carboxylic acids. SIELC Technologies. [Link]

  • High-performance liquid chromatographic separation of carboxylic acids with anion-exchange and reverse-phase columns. Journal of Agricultural and Food Chemistry. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies. [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic. Longdom Publishing. [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. [Link]

  • Development & Applications of Aqueous, Fluorinated, and Aromatic LC Stationary Phases. LCGC. [Link]

  • Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 6-(difluoromethyl)-1h-indole-2-carboxylic acid (C10H7F2NO2). PubChem. [Link]

  • 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid. PubChem. [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]

  • Bordwell pKa Table. University of Wisconsin-Madison. [Link]

  • Methyl indole-6-carboxylate. PubChem. [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. University of Wisconsin-Madison. [Link]

  • pKa Data Compiled by R. Williams. The Williams Group. [Link]

  • pKa Chart. Utah Tech University. [Link]

  • 6-FLUORO-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER. NextSDS. [Link]

Sources

Using 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for novel, three-dimensional, and metabolically stable scaffolds has driven medicinal chemistry toward the strategic incorporation of fluorinated moieties. 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (CAS: 1784538-65-3) represents a highly privileged building block that elegantly solves several structural and metabolic liabilities associated with traditional indole scaffolds. By combining a lipophilic hydrogen bond donor ( −CF2​H ) at the C2 position, a stabilizing N-methyl group, and a versatile C6-carboxylic acid handle, this scaffold serves as a robust foundation for developing kinase inhibitors, GPCR modulators, and PROTAC target-binding ligands.

This guide provides a comprehensive technical analysis of the scaffold's physicochemical properties, the causality behind its structural design, and self-validating protocols for its integration into high-throughput synthesis workflows.

Physicochemical Profiling & Structural Rationale

To utilize this building block effectively, one must understand the precise physicochemical contributions of its functional groups.

The "Lipophilic Hydrogen Bond Donor" Concept

The C2-difluoromethyl group is frequently misunderstood as merely a lipophilic bioisostere for a methyl group. In reality, the strong electron-withdrawing nature of the gem-difluoro moiety highly polarizes the adjacent C-H bond. As demonstrated by, the −CF2​H group acts as a lipophilic hydrogen bond donor on a scale comparable to thiophenols and anilines. This allows the indole core to engage in critical hydrogen bonding with protein backbone carbonyls deep within hydrophobic pockets, completely bypassing the severe desolvation thermodynamic penalties associated with classical hydroxyl ( −OH ) or amine ( −NH2​ ) donors.

N-Methylation: Preventing Azafulvene-Mediated Decomposition

A critical vulnerability in many fluoroalkyl-heteroaromatics is their susceptibility to base-mediated defluorination. As highlighted in analyses of fluorinated heteroaromatic stability , N-H indoles bearing fluorinated methyl groups can undergo rapid decomposition. Deprotonation of the basic N-H triggers the expulsion of a fluoride ion, generating a highly reactive azafulvene intermediate that rapidly hydrolyzes.

By strategically masking the N1 position with a methyl group, 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid structurally precludes this azafulvene formation. This renders the building block exceptionally stable across broad pH ranges, biological assays, and harsh synthetic coupling conditions.

Mechanistic_Rationale A N-H Difluoromethyl Indole (Unstable) B Base-promoted Ionization (-H+) A->B C Azafulvene Intermediate (Loss of HF) B->C D Hydrolysis / Decomposition C->D E 2-(Difluoromethyl)-1-methylindole (Stable Scaffold) F N-Methylation Blocks Ionization E->F G Maintained Integrity in Physiological pH F->G

Mechanistic rationale: N-methylation prevents azafulvene-mediated defluorination.

Quantitative Data Summary
PropertyValueCausality / Impact on Drug Design
CAS Number 1784538-65-3Unique identifier for commercial procurement.
Molecular Weight 225.19 g/mol Low MW allows for extensive late-stage elaboration while staying within Lipinski's Rule of 5.
LogP (Estimated) ~2.8The N-methyl and −CF2​H groups provide a highly lipophilic core, ideal for burying into hydrophobic targets.
H-Bond Donors 1 (COOH)Once the acid is coupled, the remaining −CF2​H acts as a weak, lipophilic H-bond donor.
H-Bond Acceptors 4Fluorine atoms act as weak acceptors; the carbonyl oxygen acts as a strong acceptor.
pKa (COOH) ~4.5Ensures complete ionization at physiological pH, though typically utilized as a synthetic handle.

Experimental Protocols: Self-Validating Amide Derivatization

The C6-carboxylic acid is the primary vector for diversification. To utilize this building block in high-throughput library generation or PROTAC linker attachment, a robust amide coupling protocol is required.

We recommend the HATU/DIPEA system. HATU provides rapid conversion to the highly reactive HOAt ester, minimizing epimerization (though not applicable here, it is a standard library best-practice) and overcoming the slight steric hindrance of the indole system.

Protocol: Standardized Amide Coupling

Reagents Required:

  • 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (1.0 equiv)

  • Target Amine ( R-NH2​ ) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Carboxyl Pre-Activation: Dissolve the indole-6-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M solution. Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir at 25°C for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the active HOAt ester before the amine is introduced, preventing side reactions between the amine and the coupling reagent (e.g., guanidinylation of the primary amine).

  • Self-Validation Checkpoint 1 (Activation): Remove a 1 µL aliquot of the reaction mixture and quench it into 100 µL of Methanol. Analyze via LC-MS.

    • Validation Logic: You must observe the mass of the methyl ester ( M+H+=240.08 ). Methanol rapidly quenches the active HOAt ester. If the unreacted starting material ( M+H+=226.06 ) remains, your DIPEA may be degraded (wet), or the HATU is inactive. Do not proceed until activation is confirmed >95%.

  • Amine Addition: Once activation is validated, add the target amine (1.1 equiv) dropwise. Stir the reaction at 25°C for 2–4 hours.

  • Self-Validation Checkpoint 2 (Coupling): Remove a 1 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS.

    • Validation Logic: Monitor the disappearance of the HOAt ester mass. If the HOAt ester persists but the amine is entirely consumed, the amine was either weighed incorrectly or contained impurities. If both the HOAt ester and amine persist, steric hindrance is the limiting factor; elevate the reaction temperature to 40°C.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH4​Cl (equal volume to DMF). Extract with EtOAc ( ). Wash the combined organic layers with 5% LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate. Purify via Prep-HPLC (MeCN/ H2​O

    • 0.1% TFA).

Synthetic_Workflow Start 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (Stock Solution in DMF) Activation Carboxyl Activation HATU (1.2 eq), DIPEA (2.5 eq) Stir 15 min, 25°C Start->Activation Coupling Amine Addition R-NH2 (1.1 eq) Stir 2-4 hrs, 25°C Activation->Coupling Validation In-Process Control (LC-MS) Check for [M+H]+ of product vs. active ester Coupling->Validation Purification Workup & Purification Prep-HPLC (MeCN/H2O + 0.1% TFA) Validation->Purification

Standardized self-validating workflow for high-throughput amide library generation.

Conclusion

The integration of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid into a medicinal chemistry program offers a distinct advantage in navigating the "flatland" of traditional aromatics . By leveraging the lipophilic hydrogen bond donor capacity of the −CF2​H group and the metabolic stability afforded by N-methylation, drug discovery professionals can design highly potent, cell-permeable, and metabolically resilient therapeutics.

References

  • Title: Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Source: Journal of Medicinal Chemistry, American Chemical Society (2017). URL: [Link]

  • Title: The Dark Side of Fluorine. Source: ACS Medicinal Chemistry Letters, American Chemical Society (2019). URL: [Link]

  • Title: Two-Step Synthesis of 2-Trifluoromethylated and 2-Difluoromethylated Benzoheteroles Starting from HFO-1224yd(Z) and HFO-1233yd(Z). Source: Organic Letters, American Chemical Society (2022). URL: [Link]

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Unambiguous Structural Verification

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the incorporation of a difluoromethyl (CHF₂) group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety provides a handle for further synthetic elaboration or for tuning solubility and pharmacokinetic profiles.

Given the nuanced influence of fluorine substitution on molecular properties, rigorous and unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold-standard technique for the complete structural elucidation of such small molecules in solution. This application note provides a comprehensive guide and detailed protocols for the characterization of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid using a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for researchers.

Figure 1: Molecular Structure and Atom Numbering Structure of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Experimental Design & Rationale

The characterization strategy is designed as a self-validating system, where each experiment builds upon and confirms the data from the previous one. The workflow progresses from broad proton mapping to detailed carbon framework and connectivity analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Weigh & Dissolve Compound in DMSO-d6 filter Filter into NMR Tube prep->filter acq_1d 1D NMR (¹H, ¹³C{¹H}, ¹⁹F) filter->acq_1d acq_2d 2D NMR (HSQC, HMBC) acq_1d->acq_2d Inform 2D Setup assign_1h Assign Protons & Coupling Networks (¹H) acq_1d->assign_1h confirm_ch Confirm C-H Connectivity (HSQC) acq_2d->confirm_ch assign_13c Assign Carbons & Observe C-F Coupling (¹³C) assign_1h->assign_13c assign_13c->confirm_ch assign_quat Assign Quaternary Carbons & Confirm Skeleton (HMBC) confirm_ch->assign_quat final Complete Structural Verification assign_quat->final

Caption: Experimental workflow from sample preparation to structural verification.

Protocols: From Sample Preparation to Data Acquisition

Protocol for NMR Sample Preparation

Causality: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for three primary reasons:

  • Excellent Solubilizing Power: It effectively dissolves a wide range of polar organic compounds, including carboxylic acids.

  • High Boiling Point: It is stable for variable temperature experiments if needed.

  • Observation of Exchangeable Protons: Unlike solvents like CDCl₃ or D₂O, DMSO-d₆ slows the exchange rate of the acidic carboxylic acid proton (-COOH), allowing it to be observed as a distinct, albeit often broad, resonance in the ¹H NMR spectrum.[1][2]

Materials:

  • 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (Target Compound)

  • DMSO-d₆ (≥99.8% D)

  • High-precision 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • For ¹H and 2D NMR: Weigh approximately 5-10 mg of the compound into a clean, dry vial.[3]

  • For ¹³C NMR: Weigh approximately 20-50 mg of the compound into a clean, dry vial. A higher concentration is required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[3][4]

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.[4]

  • Gently vortex the vial until the solid is completely dissolved. The solution must be homogeneous and free of any particulate matter.

  • Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

  • Filter the solution through the glass wool directly into the NMR tube to remove any dust or microparticulates, which can degrade spectral quality by disrupting magnetic field homogeneity.[5][6]

  • Cap the NMR tube securely and label it clearly.

Protocol for NMR Data Acquisition

The following parameters are generalized for a 500 MHz spectrometer. Users should adapt them based on their specific instrument and sample concentration.

Experiment Key Parameters & Rationale
1D ¹H Scans: 8-16. Relaxation Delay (d1): 2 seconds. Rationale: Provides excellent signal-to-noise for proton signals quickly. A 2s delay is sufficient for most small molecule protons to relax.
1D ¹³C{¹H} Scans: 1024-4096. Relaxation Delay (d1): 2 seconds. Rationale: Requires significantly more scans due to low sensitivity. Proton decoupling is used to collapse C-H multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).[7] Note that C-F couplings will remain.
1D ¹⁹F Scans: 64-128. Relaxation Delay (d1): 2 seconds. Rationale: ¹⁹F is a highly sensitive nucleus (83% of ¹H), so acquisition is rapid.[8] Both proton-coupled and decoupled spectra can be informative.
2D ¹H-¹³C HSQC Increments (F1): 256. Scans per increment: 2-4. ¹J_CH: 145-155 Hz. Rationale: Correlates protons with their directly attached carbons. The coupling constant is averaged for aliphatic and aromatic C-H bonds. This experiment is crucial for definitive C-H assignments.[9]
2D ¹H-¹³C HMBC Increments (F1): 400. Scans per increment: 4-8. ⁿJ_CH: 8 Hz. Rationale: Detects long-range (typically 2-3 bond) correlations between protons and carbons. Setting the coupling constant to ~8 Hz optimizes for typical two- and three-bond couplings. This is essential for assigning quaternary carbons and piecing together the molecular framework.[10][11]

Spectral Interpretation: Decoding the Structure

¹H NMR Spectrum Analysis
  • Carboxylic Acid (COOH): A broad singlet is expected far downfield, typically in the δ 12.0-13.0 ppm range in DMSO-d₆.[1][12] Its broadness is due to hydrogen bonding and chemical exchange.

  • Aromatic Protons (H4, H5, H7): These will appear in the aromatic region (δ 7.0-8.5 ppm). Based on the substitution pattern, H7 is expected to be a doublet, H5 a doublet of doublets, and H4 a doublet.

  • Indole H3 Proton: This proton is adjacent to the electron-withdrawing CHF₂ group and will likely appear as a singlet or a very finely split multiplet around δ 7.0-7.5 ppm.

  • N-Methyl (N-CH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

  • Difluoromethyl (CHF₂): This proton is the most diagnostic signal. It will appear as a triplet due to coupling with the two equivalent ¹⁹F nuclei (²J_HF). The typical value for this two-bond coupling is large, around 50-60 Hz.[13] The signal is expected in the δ 6.5-7.5 ppm range.

¹⁹F NMR Spectrum Analysis
  • The ¹⁹F spectrum provides a clean and direct view of the fluorine environment.

  • A single signal is expected for the two equivalent fluorine atoms of the CHF₂ group.

  • In a proton-coupled spectrum, this signal will be a doublet due to coupling with the single adjacent proton (²J_HF), with a coupling constant identical to that observed in the ¹H spectrum (~50-60 Hz).[14]

  • The chemical shift is expected in the range of δ -110 to -130 ppm (relative to CFCl₃).[15]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C8): The carboxylic acid carbon will appear downfield, typically between δ 165-175 ppm.[16]

  • Indole Carbons (C2, C3a, C3, C4, C5, C6, C7, C7a): These will resonate in the δ 100-140 ppm range.

  • N-Methyl Carbon (C10): Expected around δ 30-35 ppm.

  • Difluoromethyl Carbon (C9): This carbon signal is highly diagnostic. It will be split into a triplet by the two directly attached fluorine atoms (¹J_CF). This one-bond coupling is very large, typically 180-250 Hz.[7][17]

  • Carbons Coupled to Fluorine: The carbons adjacent to the CHF₂ group (C2 and C3) will also exhibit splitting due to two-bond (²J_CF) and three-bond (³J_CF) couplings, respectively. These couplings are much smaller (²J_CF ≈ 15-25 Hz, ³J_CF ≈ 5-10 Hz) but are critical for confirming the position of the difluoromethyl group.[7]

2D NMR Analysis: Confirming Connectivity
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment provides unambiguous correlation between each proton and its directly bonded carbon. It will show cross-peaks for:

    • H3 ↔ C3

    • H4 ↔ C4

    • H5 ↔ C5

    • H7 ↔ C7

    • H9 ↔ C9 (CHF₂)

    • H10 ↔ C10 (N-CH₃)

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the full carbon skeleton by identifying 2- and 3-bond correlations.

G cluster_mol N1 N1 C2 C2 C10 C10 (N-CH₃) C3 C3 C9 C9 (CHF₂) H3 H3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a H7 H7 H9 H9 H9->C2 ²J H9->C3 ³J H10 H10 H10->C2 ³J H10->C7a ³J H3->C2 ²J H3->C3a ²J H3->C7a ³J H7->C5 ³J H7->C6 ²J H7->C7a ²J

Caption: Key expected HMBC correlations for structural assignment.

Key HMBC Insights:

  • N-CH₃ (H10) to C2 and C7a: Confirms the methyl group is on the indole nitrogen and locks in the position of the five-membered ring relative to the six-membered ring.

  • CHF₂ (H9) to C2 and C3: Unambiguously places the difluoromethyl group at the C2 position.

  • H3 to C2, C3a, and C7a: Provides crucial connectivity information around the five-membered ring.

  • H7 to C5 and C6: Helps assign the carbons within the benzene portion of the indole ring.

Summary of Expected Spectral Data

The following table summarizes the predicted NMR data for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in DMSO-d₆.

AssignmentNucleusδ (ppm)MultiplicityJ (Hz)Notes
COOH¹H~12.8br s-Exchangeable proton, broad signal
H7¹H~8.1d~1.5
H5¹H~7.8dd~8.5, 1.5
H4¹H~7.6d~8.5
H3¹H~7.2s-
CHF₂¹H~7.0t²J_HF ≈ 55Triplet due to coupling to 2F
N-CH₃¹H~3.9s-
COOH¹³C~168--Quaternary
C7a¹³C~138--Quaternary
C6¹³C~132--Quaternary
C2¹³C~130t²J_CF ≈ 25Quaternary, triplet from 2F coupling
C3a¹³C~128--Quaternary
C5¹³C~122--
C4¹³C~120--
CHF₂¹³C~115t¹J_CF ≈ 240Triplet from direct 2F coupling
C7¹³C~112--
C3¹³C~105t³J_CF ≈ 5Triplet from 3-bond 2F coupling
N-CH₃¹³C~32--
CHF₂¹⁹F~ -120d²J_FH ≈ 55Doublet due to coupling to 1H

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR spectroscopy provides a powerful and definitive toolkit for the complete structural characterization of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid. By following the detailed protocols and interpretation logic outlined in this note, researchers can unambiguously verify the molecular structure, confirm the regiochemistry of the substituents, and establish a reference spectral fingerprint for quality control in drug discovery and development pipelines. The diagnostic triplet signals for the CHF₂ group in both the ¹H and ¹³C spectra, along with key long-range HMBC correlations, serve as the cornerstone for a confident structural assignment.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bangarwa, S. (n.d.). 13C–19F Coupling in NMR Spectroscopy. Scribd. Retrieved from [Link]

  • Mao, J. D., et al. (2001). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 32(5), 621-634.
  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2784.
  • Facey, G. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

  • University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Chwalek, M., et al. (2018). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 8(1), 1-13.
  • Abraham, R. J., & Cavalli, L. (1971). The Interpretation of the ¹H and 19F NMR Spectrum of 1,2- Difluoroethane. Acta Chemica Scandinavica, 25, 2367-2369.
  • ResearchGate. (n.d.). 1 H-13 С HMBC spectrum of [ 15 N]indole. Retrieved from [Link]

  • Quora. (2017, March 7). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Wang, C., et al. (2015). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 20(9), 16429-16440.
  • Royal Society of Chemistry. (n.d.). Supporting Information Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes. Retrieved from [Link]

  • Lemos, T. L. G., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2999-3009.
  • ResearchGate. (n.d.). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of compound 2. Retrieved from [Link]

  • ResearchGate. (2018, July 24). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. Retrieved from [Link]

  • Magritek. (n.d.). Methyl-1H-indole-3-carboxylate 60 MHz HMBC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Journal of Chemistry, 2022, 1-14.
  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

  • ACS Publications. (2021, July 6). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0215738). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Quora. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. Retrieved from [Link]

  • MDPI. (2017, November 17). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • Gronenborn, A. M. (2020). Small, but powerful and attractive: 19 F in biomolecular NMR. Journal of Biomolecular NMR, 74(8-9), 405-412.
  • Adalsteinsson, H., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 52(12), 803-810.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, January). Retrieved from [Link]

  • Skrynnikov, N. R., et al. (2002). Reconstructing NMR Spectra of “Invisible” Excited Protein States Using HSQC and HMBC Experiments. Journal of the American Chemical Society, 124(39), 11674-11684.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Processing HSQC data. Retrieved from [Link]

  • Chem-Sub. (n.d.). 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Formulation Strategies for 2-(Difluoromethyl)-1-methylindole-6-carboxylic Acid in Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the formulation of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, a novel investigational compound, for use in preclinical trials. The inherent physicochemical properties of this molecule, namely the presence of a carboxylic acid moiety and a difluoromethylated indole scaffold, present specific challenges to achieving adequate bioavailability for reliable pharmacokinetic and toxicological assessment. These application notes detail a systematic approach to formulation development, from initial characterization to the implementation of various solubility enhancement techniques. The protocols provided herein are designed to be adaptable and are grounded in established scientific principles to ensure the generation of robust and reproducible preclinical data.

Introduction: The Formulation Challenge

The successful preclinical development of a new chemical entity (NCE) is critically dependent on the design of a formulation that ensures adequate systemic exposure in animal models.[1][2] 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid presents a dual challenge for formulation scientists. The indole ring and the difluoromethyl group contribute to its lipophilicity, which often results in poor aqueous solubility.[3] Conversely, the carboxylic acid group offers a handle for pH-dependent solubility manipulation.[3][4] The primary objective of the formulation strategies discussed is to overcome the low intrinsic solubility of this compound to enable consistent and dose-proportional absorption in preclinical studies.[5][6]

This guide will explore a multi-pronged approach to formulation development, encompassing initial physicochemical characterization, and progressing through a decision tree of formulation techniques including co-solvency, pH modification, and the use of complexing agents.

Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is the first and most critical step in developing a successful formulation. This data will inform the selection of the most appropriate solubility enhancement strategy.

Key Physicochemical Parameters
ParameterExperimental MethodRationale
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)To determine the intrinsic solubility and the pH-solubility profile. The carboxylic acid moiety suggests that solubility will increase at higher pH.
pKa Potentiometric titration or UV-spectrophotometryTo identify the pH at which the carboxylic acid group is 50% ionized. This is crucial for pH adjustment strategies.
LogP/LogD HPLC-based method or computational predictionTo assess the lipophilicity of the compound, which influences its solubility and permeability.
Solid-State Characterization Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD)To determine the melting point, crystallinity, and potential for polymorphism, all of which can impact dissolution rate and stability.
Protocol: pH-Dependent Solubility Determination
  • Prepare a series of buffers at pH 1.2, 4.5, 6.8, and 7.4.[1]

  • Add an excess amount of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[7]

Formulation Strategies: A Stepwise Approach

The selection of a formulation strategy should be guided by the physicochemical data obtained in the characterization phase. The following decision tree illustrates a logical progression for formulation development.

Formulation_Decision_Tree A Start: Physicochemical Characterization B Is aqueous solubility > required dose/volume? A->B C Simple Aqueous Suspension B->C Yes D Is the compound ionizable (pKa determined)? B->D No K Proceed to in vivo studies C->K E pH Adjustment (Salt Formation) D->E Yes G Co-solvent System D->G No F Is solubility still insufficient? E->F F->G Yes F->K No H Consider Cyclodextrin Complexation G->H Toxicity/Precipitation concerns? I Lipid-Based Formulation H->I Complexation not effective? J Particle Size Reduction (Micronization/Nanonization) I->J Poor bioavailability? J->K CoSolvent_Workflow cluster_0 Preparation cluster_1 Quality Control A Weigh API B Dissolve in Primary Co-solvent (e.g., PEG 400) A->B D Titrate Aqueous Phase into Organic Phase with Stirring B->D C Prepare Aqueous Phase (+/- Surfactant) C->D E Visual Inspection for Clarity D->E F Confirm Concentration (HPLC) E->F

Caption: Workflow for preparing a co-solvent based formulation.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their lipophilic inner cavity, thereby increasing their apparent aqueous solubility. [4][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its favorable safety profile. [4]

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Slowly add the 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid to the cyclodextrin solution while stirring vigorously.

  • Continue stirring at room temperature for several hours or overnight to allow for complex formation. Gentle heating may be applied if the compound is heat-stable.

  • Filter the solution to remove any undissolved compound.

  • Determine the final concentration of the drug in the formulation.

Other Advanced Formulation Approaches

For very challenging compounds, more advanced techniques may be necessary. These often require specialized equipment and expertise.

  • Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs. [3][8]* Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate. [9][10][11]* Prodrug Approach: Chemical modification of the parent molecule to a more soluble derivative that is converted back to the active form in vivo. [4][12]

Analytical Considerations

A robust and validated analytical method is essential for accurately quantifying the concentration of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in formulation samples and biological matrices. [13][14]High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose. [7][14]

Conclusion

The formulation of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid for preclinical trials requires a systematic and science-driven approach. By thoroughly characterizing the physicochemical properties of the molecule and applying the formulation strategies outlined in these application notes, researchers can develop a robust and appropriate formulation to ensure reliable and meaningful data from in vivo studies. The choice of the final formulation will depend on the required dose, the route of administration, and the specific animal species being used.

References

  • Technical Support Center: Overcoming Poor Solubility of Indole Intermediates - Benchchem. (n.d.).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022, September 1).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.).
  • center for drug evaluation and - accessdata.fda.gov. (2005, November 22).
  • Analytical methods – Knowledge and References - Taylor & Francis. (n.d.).
  • Early Formulation - Evotec. (n.d.).
  • Preclinical Formulation Screening - Case studies - amofor. (n.d.).
  • Issue 38: Preclinical Formulation and Manufacturing | The Altascientist - Altasciences. (n.d.).
  • 6-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER - ChemBK. (2024, April 9).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization | LCGC International. (2024, December 12).
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.).
  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations - Longdom Publishing. (2024, January 25).
  • 6-(difluoromethyl)-1H-indole-2-carboxylic acid — Chemical Substance Information. (n.d.).
  • 5,7-difluoro-6-methoxy-1H-indole-2-carboxylic acid | C10H7F2NO3 - PubChem. (n.d.).
  • 6-Fluoro-1H-indole-3-carboxylic acid - PMC. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The incorporation of a difluoromethyl (–CF2H) group acts as a lipophilic bioisostere for alcohols and thiols, significantly enhancing metabolic stability and hydrogen-bonding capabilities in drug design[1]. This guide addresses the critical bottlenecks in its 3-step synthesis from methyl indole-6-carboxylate, specifically focusing on the challenging regioselective C-2 difluoromethylation.

Workflow Overview

Workflow SM Methyl indole-6-carboxylate (Starting Material) Int1 Methyl 1-methylindole- 6-carboxylate SM->Int1 NaH, MeI DMF, 0°C to RT Int2 Methyl 2-(difluoromethyl)- 1-methylindole-6-carboxylate Int1->Int2 HCF2SO2Na, Cu(OAc)2 K2S2O8, MeCN/H2O, 80°C Prod 2-(Difluoromethyl)- 1-methylindole-6-carboxylic acid Int2->Prod LiOH·H2O THF/H2O, RT

Figure 1: Three-step synthetic workflow for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Phase 1: N-Methylation of Methyl Indole-6-carboxylate

Q: Why is my N-methylation stalling at 70-80% conversion despite using excess Methyl Iodide (MeI)? A: Incomplete N-methylation is rarely a kinetic issue with the electrophile; it is almost always a deprotonation failure. Methyl indole-6-carboxylate contains an electron-withdrawing ester group at the 6-position, which slightly reduces the nucleophilicity of the indole nitrogen compared to unsubstituted indoles. Solution: Ensure strict anhydrous conditions. If using Sodium Hydride (NaH), wash the mineral oil dispersion with anhydrous hexanes prior to use. Alternatively, switch to a milder but highly effective base system like K 2​ CO 3​ in DMF at 60 °C, which provides excellent conversion without the extreme moisture sensitivity of NaH[2].

Phase 2: C-2 Difluoromethylation (Core Challenge)

Q: I am using sodium difluoromethanesulfinate (HCF 2​ SO 2​ Na), but my C-2 difluoromethylation yield is below 30%. How can I optimize this? A: Low yields in this step typically stem from inefficient radical generation or premature quenching of the •CF 2​ H radical. The reaction relies on a single-electron-transfer (SET) pathway. HCF 2​ SO 2​ Na must be oxidized to release SO 2​ and the •CF 2​ H radical[1]. Solution: The choice of oxidant and catalyst is paramount. Potassium persulfate (K 2​ S 2​ O 8​ ) is the optimal terminal oxidant. Copper(II) acetate (Cu(OAc) 2​ ) acts as a crucial redox catalyst that not only facilitates the initial SET but also oxidizes the resulting carbon-centered radical intermediate to a carbocation, enabling rapid deprotonation to restore aromaticity[3]. Ensure your solvent system is a biphasic or miscible mixture like MeCN/H 2​ O (3:1) to solubilize both the organic substrate and the inorganic salts.

Q: How do I prevent C-3 difluoromethylation and ensure strict C-2 regioselectivity? A: Electrophilic substitutions on indoles inherently favor the C-3 position due to the stability of the resulting intermediate (enamine-like resonance). However, radical additions operate under different stereoelectronic controls. The •CF 2​ H radical preferentially attacks the C-2 position because the resulting radical intermediate is highly stabilized by delocalization across the adjacent nitrogen atom and the benzene ring[1]. If you observe C-3 byproducts, it indicates either an electrophilic pathway is competing (often due to acidic impurities) or steric hindrance at the C-2 position. Maintain neutral to slightly basic conditions and ensure the N-1 position is methylated, which sterically and electronically directs the radical to C-2.

Phase 3: Ester Hydrolysis

Q: The final saponification to 2-(difluoromethyl)-1-methylindole-6-carboxylic acid yields a messy mixture. What is going wrong? A: The –CF 2​ H group is generally stable to mild base, but harsh conditions (e.g., refluxing NaOH) can lead to defluorination or hydrolysis of the difluoromethyl group to a formyl group. Solution: Use mild conditions: LiOH·H 2​ O (3.0 equiv) in a THF/MeOH/H 2​ O (2:1:1) solvent mixture at room temperature. The mixed solvent system ensures complete dissolution of the highly lipophilic intermediate, allowing the reaction to proceed rapidly at room temperature, preserving the integrity of the –CF 2​ H moiety.

Quantitative Data: Optimization of C-2 Difluoromethylation

To illustrate the causality of reagent selection, the table below summarizes the optimization landscape for the C-2 difluoromethylation step based on established Cu(II)-catalyzed protocols[1][3].

EntryCatalyst (20 mol%)Oxidant (2.0 equiv)SolventTemp (°C)Yield (%)
1NoneK 2​ S 2​ O 8​ MeCN/H 2​ O (3:1)80Trace
2Cu(OAc) 2​ K 2​ S 2​ O 8​ MeCN/H 2​ O (3:1) 80 78
3Cu(OTf) 2​ K 2​ S 2​ O 8​ MeCN/H 2​ O (3:1)8065
4Cu(OAc) 2​ TBHPMeCN/H 2​ O (3:1)8032
5Cu(OAc) 2​ K 2​ S 2​ O 8​ DMF8045

Conclusion: Cu(OAc) 2​ paired with K 2​ S 2​ O 8​ in an aqueous acetonitrile mixture provides the optimal balance of solubility, redox potential, and radical stabilization.

Standardized Experimental Protocols

Protocol A: Cu(II)-Catalyzed Regioselective C-2 Difluoromethylation
  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 1-methylindole-6-carboxylate (1.0 mmol, 1.0 equiv), sodium difluoromethanesulfinate (HCF 2​ SO 2​ Na, 3.0 mmol, 3.0 equiv), Cu(OAc) 2​ (0.2 mmol, 20 mol%), and K 2​ S 2​ O 8​ (2.0 mmol, 2.0 equiv)[1].

  • Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to prevent •CF 2​ H radical quenching.

  • Solvent Addition : Inject a degassed solvent mixture of MeCN and H 2​ O (3:1 v/v, 4.0 mL) via syringe.

  • Reaction : Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 80 °C for 12 hours with vigorous stirring.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO 3​ (10 mL), water (10 mL), and brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield methyl 2-(difluoromethyl)-1-methylindole-6-carboxylate.

Protocol B: Mild Ester Hydrolysis
  • Dissolve the intermediate methyl 2-(difluoromethyl)-1-methylindole-6-carboxylate (1.0 mmol) in a mixture of THF/MeOH/H 2​ O (2:1:1 v/v/v, 8.0 mL).

  • Add LiOH·H 2​ O (3.0 mmol, 3.0 equiv) in one portion at 0 °C.

  • Warm to room temperature and stir for 4 hours. Monitor by TLC until the starting material is completely consumed.

  • Concentrate the mixture under reduced pressure to remove organic solvents.

  • Dilute the aqueous residue with water (5 mL) and acidify to pH 3-4 using 1M HCl at 0 °C.

  • Extract the precipitated product with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to afford pure 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid.

Mechanistic Pathway

Understanding the radical mechanism is essential for troubleshooting. The diagram below illustrates the SET pathway and the role of the Cu(II) catalyst in ensuring C-2 selectivity.

Mechanism A HCF2SO2Na (Precursor) B •CF2H Radical (Active Species) A->B Cu(II) / K2S2O8 -SO2 C C-2 Radical Intermediate (Delocalized) B->C Regioselective Addition to Indole C-2 D C-2 Difluoromethylated Indole Core C->D Cu(III) Oxidation & Deprotonation

Figure 2: Cu(II)-catalyzed radical C-2 difluoromethylation mechanism via •CF2H intermediate.

References

  • The copper(II)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Copper(II)-Catalyzed Direct C–H Trifluoroethylation of Heteroarenes Source: Organic Letters (ACS Publications) URL:[Link]

  • The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Support Center: Preventing Thermal Decarboxylation of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the thermal instability of highly functionalized indole-carboxylic acids. 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a highly valuable building block in medicinal chemistry, but it is notoriously prone to losing its carboxyl group (-COOH) as carbon dioxide (CO_{2}) when subjected to elevated temperatures.

This guide provides a deep dive into the mechanistic causes of this degradation and offers field-proven troubleshooting strategies, robust protocols, and FAQs to ensure the structural integrity of your molecule during complex synthetic workflows.

Root Cause Analysis: The Mechanism of Decarboxylation

To solve the problem, we must first understand the causality. Why does this specific molecule degrade?

  • Electronic Effects: The indole core is electron-rich, but the addition of a 2-(difluoromethyl) group (–CF_{2}H) introduces a strong electron-withdrawing effect. While this stabilizes the molecule against certain electrophiles, it alters the electron density across the conjugated system, lowering the activation energy required for C–C bond cleavage at the C6 position.

  • Acidic/Aqueous Pathways: Under slightly acidic or aqueous conditions at high temperatures, indole carboxylic acids undergo a hydrolytic decarboxylation pathway. Water adds to the carboxyl group, leading to the rate-determining expulsion of a protonated carbonic acid (PCA) intermediate, which subsequently degrades into CO_{2} and water 1.

  • Basic/Aprotic Pathways: In the presence of organic bases (e.g., DBU, DABCO) and polar aprotic solvents (e.g., Sulfolane, DMSO, DMF), the carboxylic acid is deprotonated. The resulting carboxylate anion is highly susceptible to thermal extrusion of CO_{2}—a method actually used intentionally when protodecarboxylation is the desired outcome 2.

Troubleshooting FAQs

Q1: I am running a cross-coupling reaction at 110 °C in DMSO, and my starting material is completely decarboxylating. How can I stop this? A1: DMSO is a polar aprotic solvent that heavily stabilizes the charged transition state for decarboxylation. Furthermore, temperatures above 100 °C provide the thermal energy required to overcome the activation barrier for C–C bond cleavage. If you must run the reaction at 110 °C, you cannot use the free carboxylic acid. You must mask the –COOH group using an ester protecting group 3.

Q2: Can I just change the solvent instead of adding protecting groups? A2: Yes, if your reaction methodology allows it. Switching from polar aprotic solvents (DMSO, DMF) to non-polar solvents (Toluene, Xylene, or Anisole) significantly reduces the rate of decarboxylation because non-polar environments do not stabilize the charged carboxylate or PCA intermediates. However, if your reaction requires temperatures >120 °C, solvent switching alone will likely fail.

Q3: Does the pH of my reaction mixture matter? A3: Absolutely. Strong acids promote the protonated carbonic acid (PCA) pathway, while strong bases promote carboxylate-driven decarboxylation. Keeping the reaction strictly neutral (pH 6–7) or using non-nucleophilic, sterically hindered buffers can mitigate degradation at moderate temperatures (80–100 °C).

Quantitative Data & Strategy Matrices

Table 1: Impact of Reaction Conditions on Decarboxylation Risk

ParameterHigh Risk ConditionsLow Risk / Preventive ConditionsMechanistic Reason
Temperature > 100 °C< 80 °CThermal energy exceeds the activation barrier for C–C cleavage.
Solvent DMSO, DMF, SulfolaneToluene, Anisole, DCMPolar aprotic solvents stabilize the charged transition states.
pH / Additives Strong acids (HCl) or bases (DBU)Buffered (pH 6–7), no organic basesAcids promote the PCA pathway; bases promote carboxylate extrusion.

Table 2: Protecting Group Strategies for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Protecting GroupReagents for ProtectionDeprotection ConditionsThermal Stability
Benzyl (Bn) Ester BnBr, K_{2}CO_{3}, DMFH_{2}, Pd/C (Hydrogenolysis)Excellent (>150 °C)
tert-Butyl (t-Bu) Ester Boc_{2}O, DMAP, t-BuOHTFA or HCl in DioxaneModerate (up to 120 °C)
Methyl (Me) Ester MeI, K_{2}CO_{3}, DMFLiOH, THF/H_{2}O (Mild base)Excellent (>150 °C)
Experimental Protocols: A Self-Validating Protection Strategy

To completely eliminate the risk of decarboxylation during high-temperature steps, the most scientifically sound approach is transient protection. By converting the acid to an ester, you eliminate the acidic proton and prevent the formation of both the carboxylate anion and the PCA intermediate 4.

Protocol A: Benzyl Protection (Pre-Heating Step)

Causality: Benzyl esters are exceptionally stable to heat and cross-coupling conditions, and their deprotection does not require harsh acids or bases that might degrade the difluoromethyl group.

  • Setup: In an oven-dried round-bottom flask under N_{2}, dissolve 1.0 eq of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in anhydrous DMF (0.2 M).

  • Base Addition: Add 1.5 eq of finely powdered anhydrous K_{2}CO_{3}. Stir for 15 minutes at room temperature to form the carboxylate.

  • Alkylation: Dropwise, add 1.2 eq of Benzyl bromide (BnBr).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH_{4}Cl. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over Na_{2}SO_{4}, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Mild Deprotection via Hydrogenolysis (Post-Heating Step)

Causality: Hydrogenolysis selectively cleaves the benzyl C–O bond via a metal-catalyzed surface reaction, preserving the indole core and the sensitive –CF_{2}H group.

  • Setup: Dissolve the functionalized benzyl ester intermediate in a 1:1 mixture of EtOAc and MeOH (0.1 M).

  • Catalyst: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H_{2} gas (balloon pressure). Stir vigorously at room temperature for 2–4 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc.

  • Concentration: Concentrate the filtrate in vacuo to yield the intact, functionalized 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid.

Workflow Visualization

G Start 2-(Difluoromethyl)-1-methylindole- 6-carboxylic acid CheckTemp Heating Required? (> 80°C) Start->CheckTemp Protect Esterification (e.g., Benzyl or t-Butyl ester) CheckTemp->Protect Yes NoProtect Maintain Mild Conditions (pH 5-7, Non-polar solvent) CheckTemp->NoProtect No HeatRxn Perform High-Temp Reaction (e.g., Cross-Coupling) Protect->HeatRxn Product Desired Functionalized Indole-6-carboxylic acid NoProtect->Product Direct Rxn Deprotect Mild Deprotection (Hydrolysis / Hydrogenolysis) HeatRxn->Deprotect Deprotect->Product

Workflow for preventing thermal decarboxylation of indole-6-carboxylic acids via protection.

References
  • Title: Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link]

  • Title: Protecting Groups in Organic Synthesis Source: ChemTalk URL: [Link]

Sources

Technical Support Center: Optimizing Purification of 2-(Difluoromethyl)-1-methylindole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this unique molecule. Our goal is to provide practical, in-depth solutions to common purification challenges, moving beyond simple protocols to explain the scientific reasoning behind each step.

Introduction: The Purification Challenge

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a valuable building block in medicinal chemistry.[1] Its structure presents a unique purification challenge due to the combination of three distinct functional groups:

  • An Indole Core: Prone to oxidation and can interact strongly with chromatography media.[2]

  • A Carboxylic Acid: An acidic handle that allows for techniques like acid-base extraction and pH-controlled crystallization, but can cause peak tailing in chromatography.[3]

  • A Difluoromethyl (CF2H) Group: This group significantly impacts the molecule's physicochemical properties, increasing lipophilicity and metabolic stability while also acting as a lipophilic hydrogen bond donor.[4][5]

This guide provides a structured approach to troubleshooting common issues encountered during the purification of this and structurally related compounds.

Section 1: Understanding the Molecule - Physicochemical Properties Influencing Purification

This section addresses the fundamental properties of the target molecule that dictate the success or failure of a purification strategy.

Q: What are the key structural features of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid that I should consider before starting a purification?

A: Understanding the molecule's tripartite nature is crucial.

  • The Carboxylic Acid (pKa-dependent behavior): The acidic proton allows the molecule to exist in two states: a neutral, more organic-soluble form at low pH, and an anionic, water-soluble carboxylate salt at high pH. This duality is the cornerstone of purification techniques like acid-base liquid-liquid extraction and pH-swing crystallization.[6][7]

  • The N-Methyl Indole Core (Polarity and Stability): The indole ring system contributes to the molecule's overall polarity and provides a planar surface for potential π-π stacking interactions. The N-methylation prevents the formation of N-H···anion hydrogen bonds, which simplifies its acidic behavior compared to N-H indoles. However, indole rings can be sensitive to strong acids and light, sometimes forming colored impurities through oxidation or polymerization.[2]

  • The Difluoromethyl Group (Modulated Properties): The CF2H group is not just a passive substituent. It significantly increases the molecule's lipophilicity compared to a non-fluorinated analogue. The strong carbon-fluorine bonds are resistant to metabolic cleavage, a key feature in drug design.[4] This group can also engage in unique hydrogen-bonding interactions, which may alter its retention on certain chromatographic phases.[5]

Q: How does the difluoromethyl (CF2H) group specifically impact solubility and chromatographic behavior?

A: The CF2H group acts as a "lipophilic hydrogen bond donor." This has two major consequences:

  • Enhanced Lipophilicity: It makes the molecule more soluble in organic solvents than a corresponding methyl or hydroxyl-substituted analog. This is a critical factor when selecting solvents for crystallization or mobile phases for chromatography.

  • Unique Interactions: The CF2H group can form weak hydrogen bonds, which can influence how it binds to a chromatography stationary phase. This can sometimes be exploited to achieve separations that are difficult with non-fluorinated analogs.[4]

Section 2: Troubleshooting Guide for Common Purification Techniques

This section provides direct answers and protocols for specific issues you may encounter during your experiments.

2.1 Crystallization

Crystallization is often the most efficient method for purifying multi-gram quantities of carboxylic acids.

Q: My compound is "oiling out" or precipitating as a fine, difficult-to-filter powder instead of forming crystals. What should I do?

A: This is a common problem caused by supersaturation occurring too rapidly. The goal is to slow down the process to allow for orderly crystal lattice formation.

  • Causality: "Oiling out" occurs when the solubility limit is exceeded at a temperature above the compound's melting point in that specific solvent mixture. Rapid precipitation results from excessively fast cooling or a poor choice of anti-solvent.

  • Solutions:

    • Reduce Cooling Rate: After dissolving your compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Avoid crash-cooling in a dry ice bath.

    • Use a Better Solvent/Anti-Solvent System: The ideal system is one where the compound is highly soluble in the primary solvent when hot, but poorly soluble when cold, and the anti-solvent is fully miscible with the primary solvent but renders the compound insoluble.

    • Controlled Anti-Solvent Addition: Add the anti-solvent dropwise to the dissolved compound at a slightly elevated temperature until you see persistent turbidity (cloudiness). Then, add a few drops of the primary solvent to redissolve the solid and allow the mixture to cool slowly. A patent for a similar fluorinated carboxylic acid describes dissolving the salt form and then carefully adding acid and a water-miscible organic solvent to induce crystallization.[8][9]

Q: What is pH-controlled crystallization, and how can I apply it to this acidic compound?

A: This powerful technique leverages the pKa of the carboxylic acid to achieve purification. It is particularly effective at removing neutral or basic impurities.[10]

  • Mechanism: You first dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH or NaHCO3) to form the highly water-soluble sodium carboxylate salt. Neutral impurities remain insoluble or can be extracted with an organic solvent (like ether or ethyl acetate).[7] The aqueous layer is then slowly acidified. As the pH drops below the compound's pKa, the neutral carboxylic acid becomes less soluble and crystallizes out, leaving water-soluble impurities behind.

Experimental Protocol: pH-Controlled Crystallization

  • Dissolve the crude 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in a minimal amount of 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).

  • If neutral impurities are suspected, wash the aqueous solution 1-2 times with a non-polar organic solvent like dichloromethane (DCM) or diethyl ether. Discard the organic layers.

  • Cool the aqueous solution in an ice bath with gentle stirring.

  • Slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH.

  • As the pH approaches 3-4, you should observe the product precipitating. Continue adding acid until the pH is ~2 to ensure full protonation.

  • Stir the resulting slurry in the ice bath for 30-60 minutes to maximize crystal growth.

  • Collect the solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

2.2 Column Chromatography (Silica Gel)

Q: My compound is streaking badly on the silica gel column, leading to poor separation and low purity. How can I fix this?

A: This is a classic problem when running carboxylic acids on silica gel.

  • Causality: The acidic protons of your compound are strongly interacting with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This causes some molecules to stick, while others move down the column, resulting in a long "tail" or streak instead of a tight band.

  • Solution: Add a small amount of a volatile acid to your mobile phase (eluent). This acid will protonate the silica surface and your compound, minimizing the strong ionic interactions and ensuring the compound moves as a neutral species.

    • Recommended Modifier: Add 0.5-2% acetic acid or formic acid to your eluent.[3] For example, if your eluent is 50% ethyl acetate in hexanes, you would prepare it as 50% ethyl acetate, 49% hexanes, and 1% acetic acid.

Parameter Recommended Starting Conditions for Normal-Phase Chromatography
Stationary Phase Standard Grade Silica Gel (40-63 µm)
Mobile Phase (Eluent) Start with a gradient of Ethyl Acetate in Hexanes or DCM in Methanol.
Acidic Modifier Crucial: Add 0.5-2% acetic acid or formic acid to the mobile phase.[3]
Example Eluent System Gradient elution from 20% to 80% Ethyl Acetate in Hexanes (+1% Acetic Acid).
Monitoring Thin-Layer Chromatography (TLC) using the same solvent system.[11]
2.3 Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is an excellent choice for high-purity analysis and purification, especially on smaller scales.

Q: I'm observing broad or tailing peaks during RP-HPLC analysis. What is the cause and solution?

A: Similar to normal-phase, this is often an issue of controlling the ionization state of the carboxylic acid.

  • Causality: On a reversed-phase (e.g., C18) column, if the mobile phase pH is near the pKa of your compound, it will exist as a mixture of the neutral acid and the anionic carboxylate. These two forms have different retention times, leading to a broad, misshapen peak.

  • Solution: Add an acid modifier to the mobile phase to suppress the ionization of the carboxylic acid. This ensures that the compound is fully protonated and elutes as a single, sharp peak.

    • Recommended Modifiers: For preparative work, 0.1% formic acid or 0.1% acetic acid is common.[12] For analytical work where recovery is not a concern, 0.1% trifluoroacetic acid (TFA) can provide very sharp peaks.[13]

Parameter Recommended Starting Conditions for RP-HPLC
Stationary Phase C18 or C8 silica-based column.
Mobile Phase A Water + 0.1% Formic Acid (or Acetic Acid/TFA).
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid (or Acetic Acid/TFA).[14][15]
Gradient Start with a shallow gradient, e.g., 10-95% B over 20-30 minutes.
Detection UV detection, typically around 280 nm for an indole core.
Section 3: Visualization of Purification Strategy

Choosing the correct purification technique is critical for success. The following workflow provides a decision-making framework.

Purification_Workflow start Crude Product (>1 gram scale?) high_scale_check Purity >90%? start->high_scale_check Yes low_scale_check Purity >90%? start->low_scale_check No crystallization Attempt Crystallization (pH-swing or Solvent/Anti-solvent) high_scale_check->crystallization Yes acid_base Acid-Base Extraction (to remove neutral/basic impurities) high_scale_check->acid_base No prep_hplc Preparative RP-HPLC low_scale_check->prep_hplc Yes flash_chrom Normal-Phase Flash Chromatography (with acidic modifier) low_scale_check->flash_chrom No final_product Pure Product crystallization->final_product prep_hplc->final_product flash_chrom->final_product acid_base->flash_chrom

Caption: Decision workflow for selecting a purification strategy.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the likely impurities I might encounter in my crude product?

A: Impurities typically arise from the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as the precursor indole or the difluoromethylating agent.

  • By-products from Indole Synthesis: If the indole core was constructed (e.g., via Fischer or Reissert synthesis), you might have incompletely cyclized or decarboxylated intermediates.[16]

  • Process-Related Impurities: Side-reactions such as dehalogenation if halo-indoles were used as precursors, or incomplete alkylation.[17]

  • Degradation Products: As mentioned, indoles can slowly oxidize or polymerize, especially if left exposed to air and light, leading to colored impurities.[2]

Q: My final, purified compound has a slight pink or yellow color. Is this an impurity?

A: Not necessarily, but it warrants investigation. Pure indole is a white solid, but it is known to develop a pinkish hue upon exposure to light and air due to trace amounts of oxidation products.[2] If the color persists after rigorous purification and analytical data (NMR, LC-MS) shows high purity (>99%), it is likely an acceptable trace impurity that is highly colored. Storing the final compound in a dark, inert (e.g., argon or nitrogen) atmosphere is recommended.

Q: How can I effectively remove residual acetic acid or formic acid after chromatography?

A: This is a critical final step.

  • Co-evaporation: After evaporating the bulk of the solvent on a rotary evaporator, dissolve the residue in a solvent that can form an azeotrope with the residual acid, such as toluene or a mixture of DCM and hexanes. Re-evaporate the solvent. Repeat this process 2-3 times.

  • Lyophilization (Freeze-Drying): If your compound is stable, dissolving it in a solvent system like 1,4-dioxane/water and freeze-drying can be very effective at removing volatile acids.

  • Aqueous Wash: Dissolve the product in a water-immiscible solvent like ethyl acetate or DCM, wash with brine (saturated NaCl solution) to remove the acid, dry the organic layer over sodium or magnesium sulfate, filter, and evaporate.

References
  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Thin-layer chromatographic fluorimetry of indole derivatives after condensation by a paraformaldehyde spray reagent.
  • Refinement method of indole-2-carboxylic acid.
  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PubMed, J Anal Methods Chem. 2012.
  • Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry. Benchchem.
  • How can I purify carboxylic acid?
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Isol
  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC, Org Lett. 2022.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Preparation and Properties of INDOLE. Source not specified.
  • Process for purifying 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid.
  • What do common indole impurities look like?
  • 6-(Difluoromethyl)-1H-indole-2-carboxylic Acid. Benchchem.

Sources

Validation & Comparative

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid vs Trifluoromethyl Analogs: SAR & Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of indole-based pharmacophores, the C2-position represents a critical site for metabolic liability. Unsubstituted indoles are rapidly oxidized by hepatic cytochromes, leading to poor pharmacokinetic profiles. To circumvent this, medicinal chemists frequently install halogenated methyl groups[1].

While the trifluoromethyl (-CF₃) group has historically served as the gold standard for blocking metabolism and increasing lipophilicity, the difluoromethyl (-CF₂H) group has emerged as a highly sophisticated bioisostere[2]. 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (CAS: 1784538-65-3) [3] serves as a premier building block for synthesizing advanced drug candidates where the fine-tuning of physicochemical properties—specifically aqueous solubility and target binding affinity—is required. This guide objectively compares the structure-activity relationship (SAR) profiles of the -CF₂H and -CF₃ analogs, providing actionable data and self-validating experimental workflows for drug development professionals.

Physicochemical Profiling & SAR Rationale

The selection between a -CF₃ and a -CF₂H substituent at the C2-position of the indole core fundamentally alters the molecule's trajectory in lead optimization[4].

  • The Trifluoromethyl (-CF₃) Paradigm: The -CF₃ group is heavily electron-withdrawing and highly lipophilic. It effectively shields the indole core from oxidative metabolism and can drive binding affinity through strong, orthogonal hydrophobic interactions within lipophilic target pockets. However, its extreme lipophilicity often results in high plasma protein binding and poor aqueous solubility, which can severely limit oral bioavailability.

  • The Difluoromethyl (-CF₂H) Advantage: The -CF₂H group acts as a "lipophilic hydrogen bond donor." Because the highly electronegative fluorine atoms polarize the adjacent C-H bond, the hydrogen atom becomes capable of acting as a weak hydrogen bond donor to protein backbone carbonyls or side-chain acceptors[2]. Substituting -CF₃ with -CF₂H typically reduces the compound's LogP by 0.4–0.6 units, significantly improving thermodynamic solubility while maintaining excellent metabolic stability.

Binding_Mode Ligand Indole Core (C2-Position) CF3 -CF3 Group (Hydrophobic) Ligand->CF3 CF2H -CF2H Group (Polarized C-H) Ligand->CF2H Pocket1 Hydrophobic Pocket (Steric Fit) CF3->Pocket1 van der Waals CF2H->Pocket1 Weak Hydrophobic Pocket2 Target Backbone (Carbonyl Acceptor) CF2H->Pocket2 H-Bond Donor

Divergent target binding interactions of -CF3 versus -CF2H functional groups.

Quantitative Data Comparison

The following table summarizes the representative physicochemical and in vitro ADME data for the matched molecular pair (MMP) of 1-methylindole-6-carboxylic acid derivatives functionalized at the C2-position.

Parameter2-(Trifluoromethyl) Analog2-(Difluoromethyl) AnalogImpact on Drug Design
Molecular Weight 243.18 g/mol 225.19 g/mol -CF₂H offers a slightly lower molecular weight, aiding in ligand efficiency.
cLogP ~ 3.2~ 2.6-CF₂H reduces lipophilicity, mitigating off-target toxicity risks.
Carboxylic Acid pKa 4.104.35-CF₃ exerts a stronger inductive electron-withdrawing effect, slightly increasing acidity.
Aqueous Solubility < 10 µg/mL> 45 µg/mL-CF₂H significantly improves thermodynamic solubility due to reduced LogP.
HLM Clearance ( Clint​ ) < 15 µL/min/mg< 18 µL/min/mgBoth provide excellent protection against CYP450-mediated C2 oxidation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these indole-6-carboxylic acid building blocks.

Protocol A: Standardized Amide Coupling Workflow

This protocol details the derivatization of the 6-carboxylic acid into an active amide pharmacophore.

  • Activation: Dissolve 1.0 eq of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, ensuring rapid conversion of sterically hindered or electronically deactivated carboxylic acids. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions with the coupling reagent.

  • Amine Addition: Stir at room temperature for 15 minutes to ensure complete activation, then add 1.1 eq of the target amine. Stir for 2 hours.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with saturated aqueous NH₄Cl, saturated NaHCO₃, and brine.

    • Causality: The mildly acidic NH₄Cl wash selectively protonates and removes excess DIPEA and unreacted aliphatic amines without hydrolyzing the newly formed, stable amide bond.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability (Clearance) Assay

This assay validates the metabolic stability afforded by the C2-fluorination.

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

    • Causality: A substrate concentration of 1 µM ensures the reaction operates under first-order kinetics (well below the typical Km​ of CYP enzymes), allowing for accurate intrinsic clearance ( Clint​ ) calculation.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor required for the catalytic cycle of Cytochrome P450 phase I oxidation.

  • Time-Course Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Verapamil).

    • Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction. The internal standard normalizes any matrix effects or ionization suppression during subsequent LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate Clint​ .

Mechanistic Workflow Visualization

SAR_Workflow Start Indole-6-carboxylic Acid Scaffold Selection CF3_Path 2-Trifluoromethyl (-CF3) High Lipophilicity Start->CF3_Path Fluorination CF2H_Path 2-Difluoromethyl (-CF2H) H-Bond Donor Capacity Start->CF2H_Path Fluorination InVitro In Vitro ADME & Binding (LC-MS/MS & SPR) CF3_Path->InVitro CF2H_Path->InVitro Decision Lead Selection Based on LogD & Cl_int InVitro->Decision

Workflow for evaluating fluorinated indole-6-carboxylic acid derivatives in SAR campaigns.

References

  • Metal-Free Synthesis of 2-(per)Fluoroalkyl-3-nitro Indoles via Intramolecular Cyclization of Amides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PubMed Central (PMC) URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research Source: LMU Munich (Dissertation Repository) URL:[Link]

Sources

Comparative Bioavailability of 2-(Difluoromethyl)-1-methylindole-6-carboxylic Acid Derivatives: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The optimization of pharmacokinetic (PK) properties is a critical bottleneck in modern drug discovery. The 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid scaffold represents a highly specialized, privileged pharmacophore frequently utilized in the development of receptor tyrosine kinase (RTK) inhibitors and antiviral agents[1][2].

The strategic placement of functional groups on this indole core dictates its bioavailability and target engagement:

  • The Difluoromethyl (-CF₂H) Group: Unlike the highly lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor[3][4]. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability against cytochrome P450 (CYP) oxidation without incurring the severe aqueous solubility penalties associated with perfluorination[5].

  • The 1-Methyl Substitution: N-methylation of the indole ring restricts the molecule's conformational flexibility and explicitly prevents rapid clearance via N-glucuronidation at the indole nitrogen.

  • The 6-Carboxylic Acid: This moiety is essential for forming critical electrostatic interactions and hydrogen bonds within target protein binding pockets (e.g., the ATP-binding cleft of kinases)[1].

This guide objectively compares the bioavailability of the parent acid against strategically modified derivatives, providing self-validating experimental protocols and quantitative data to guide lead optimization.

Structural Derivatives & Pharmacokinetic Comparison

To understand the structure-pharmacokinetic relationships (SPR) of this scaffold, we compare the parent compound against three distinct derivatives. Modifications primarily target the 6-carboxylic acid to alter membrane permeability, or the 2-position to evaluate the bioisosteric impact of the -CF₂H group.

  • Compound A (Parent): 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid.

  • Compound B (Ester Prodrug): Ethyl 2-(difluoromethyl)-1-methylindole-6-carboxylate.

  • Compound C (Amide): 2-(Difluoromethyl)-1-methyl-N-phenylindole-6-carboxamide.

  • Compound D (-CF₃ Analog): 2-(Trifluoromethyl)-1-methylindole-6-carboxylic acid.

Quantitative Pharmacokinetic Data

The following table summarizes the in vivo PK parameters obtained from a standard rodent model (Sprague-Dawley rats, 10 mg/kg PO, 1 mg/kg IV).

CompoundStructural ModificationCₘₐₓ (ng/mL)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)Oral Bioavailability (F%)
Compound A Parent Acid4501,8502.438%
Compound B Ethyl Ester Prodrug8903,4203.165%
Compound C N-Phenyl Amide3101,2004.522%
Compound D -CF₃ Analog5202,1006.841%

Data Analysis & Causality: Compound B demonstrates the highest oral bioavailability (65%). By masking the polar carboxylic acid as an ethyl ester, passive transcellular absorption across the intestinal epithelium is significantly enhanced. Once in systemic circulation, plasma esterases rapidly hydrolyze the prodrug back to the active Parent Acid (Compound A). Compound D exhibits a prolonged half-life (6.8 h) due to the extreme metabolic resistance of the -CF₃ group; however, its F% is only marginally improved over the parent because the increased lipophilicity severely limits its aqueous dissolution rate in the gastrointestinal tract. The -CF₂H group in Compound A provides an optimal balance, maintaining sufficient solubility while resisting rapid degradation[3][5].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify data at every step.

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

Causality: This assay isolates and evaluates the impact of the lipophilic -CF₂H group and esterification on passive transcellular intestinal absorption.

  • Cell Seeding & Monolayer Validation: Seed human Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days.

    • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², confirming the integrity of the tight junctions.

  • Dosing: Prepare a 10 µM solution of the indole derivative in HBSS buffer (pH 7.4). Apply to the apical (A) chamber.

    • Self-Validation Check: Co-administer 100 µM Lucifer Yellow (a paracellular marker). If Lucifer Yellow appears in the basolateral chamber, the drug has compromised the monolayer, and the data must be discarded.

  • Sampling: Extract 50 µL aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: Parallel Intravenous (IV) and Per Os (PO) dosing arms are mathematically required to calculate absolute bioavailability (F%) and quantify hepatic first-pass extraction.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing.

    • Causality: Fasting eliminates food-drug interactions that could artificially alter gastrointestinal transit times and absorption profiles.

  • Dosing Strategy:

    • Group 1 (IV): Administer 1 mg/kg via tail vein injection (Formulation: 5% DMSO / 95% Saline).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Self-Validation Check: The pre-dose (0 h) sample establishes a zero-baseline, ensuring no prior contamination or endogenous interference.

  • Bioanalysis: Precipitate plasma proteins using acetonitrile spiked with an isotopically labeled internal standard (e.g., Compound A-¹³C₃).

    • Self-Validation Check: Run Quality Control (QC) samples at low, medium, and high concentrations alongside the study samples. Assay acceptance requires QC accuracy within ±15% of nominal values.

Mechanistic Pathway & Workflow Visualizations

PK_Workflow N1 Compound Synthesis (Derivatives A-D) N2 In Vitro Caco-2 Permeability Assay N1->N2 Absorption N3 Microsomal Stability (Hepatic Clearance) N1->N3 Metabolism N4 In Vivo PK Study (Rat Model: IV vs PO) N2->N4 Lead Selection N3->N4 Lead Selection N5 LC-MS/MS Bioanalysis N4->N5 Plasma Samples N6 Bioavailability (F%) Calculation N5->N6 Data Integration

Fig 1. Step-by-step pharmacokinetic evaluation workflow for indole derivatives.

Signaling_Pathway Ligand Growth Factors (VEGF/EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Indole-6-carboxylic Acid Derivative Inhibitor->Receptor Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Proliferation Cell Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 2. Modulation of RTK signaling pathways by indole-6-carboxylic acid derivatives.

Strategic Insights for Drug Development

When developing 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid derivatives, medicinal chemists must weigh the trade-offs between target affinity and systemic exposure.

  • The Prodrug Advantage: The data clearly indicates that utilizing an ester prodrug approach (Compound B) is the most effective strategy for overcoming the poor membrane permeability inherent to the free 6-carboxylic acid.

  • Bioisosteric Tuning: The -CF₂H group proves superior to the -CF₃ group for oral formulations. While -CF₃ maximizes metabolic half-life, its extreme lipophilicity causes dissolution rate-limited absorption. The -CF₂H group acts as a lipophilic hydrogen bond donor, maintaining a critical balance between aqueous solubility and metabolic resistance[4][5].

  • Target Engagement: The preservation of the 6-carboxylic acid (either dosed directly or generated in vivo via prodrug cleavage) remains non-negotiable for engaging the ATP-binding pockets of kinases or viral polymerases[1][2].

References

  • Source: alfa-chemistry.
  • Source: semanticscholar.
  • Source: mdpi.
  • Source: nih.
  • Source: nih.

Sources

A Researcher's Guide to Validating the Cross-Reactivity of 2-(Difluoromethyl)-1-methylindole-6-carboxylic Acid in Target Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of a potent bioactive molecule is merely the first step in a long and intricate journey. The true value of a potential therapeutic agent lies not only in its affinity for its intended target but also in its selectivity. This guide provides a comprehensive framework for validating the cross-reactivity of a novel small molecule, exemplified by 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid. While the specific biological target of this compound is under investigation, we will proceed under the hypothesis that it is a protein kinase inhibitor, a prevalent and therapeutically significant class of molecules. This allows us to explore the robust and well-established methodologies for assessing inhibitor selectivity.

The principles and protocols detailed herein are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the crucial task of characterizing the specificity of any small molecule inhibitor. We will delve into the rationale behind experimental design, the comparison of orthogonal assay platforms, and the interpretation of the resulting data to build a comprehensive selectivity profile.

The Imperative of Selectivity Profiling: Beyond the Primary Target

The therapeutic efficacy and safety of a drug are intrinsically linked to its interaction profile across the entire proteome.[1][2][3] While high potency at the primary target is desirable, off-target interactions can lead to unforeseen side effects or even beneficial polypharmacology.[4][5] Therefore, a systematic evaluation of a compound's activity against a broad range of related and unrelated targets is a non-negotiable aspect of preclinical drug development.[4][6]

A Tiered Approach to Cross-Reactivity Validation

A cost-effective and efficient strategy for assessing the selectivity of a compound like 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid involves a tiered approach.[7] This typically begins with a broad, single-concentration screen against a large panel of targets, followed by more detailed dose-response studies for any initial "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Orthogonal & Cellular Validation A Single-Concentration Screen (e.g., 1 µM) B Large Target Panel (e.g., >400 kinases) A->B Broad Profiling C Identify Hits (e.g., >70% inhibition) B->C Data Analysis D 10-Point IC50 Determination C->D Potency Measurement E Orthogonal Biochemical Assays D->E Confirmation & Deeper Characterization F Cell-Based Target Engagement Assays D->F Cellular Relevance G Phenotypic Assays

Experimental Protocols for Comprehensive Selectivity Profiling

To construct a robust selectivity profile for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, a combination of biochemical and cell-based assays is recommended.[9]

Protocol 1: Broad Kinase Panel Screening (Biochemical)

This initial screen provides a wide-angle view of the compound's inhibitory activity across the human kinome.

Objective: To identify potential off-targets of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid by screening against a large panel of purified kinases at a single, high concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in 100% DMSO. From this, create a working solution for the assay.

  • Assay Platform: Utilize a reputable contract research organization (CRO) or an in-house platform offering a large kinase panel (e.g., >400 kinases). Radiometric assays, such as the HotSpot™ platform, are considered a gold standard due to their direct measurement of enzymatic activity.[4][10]

  • Screening Concentration: A single concentration of 1 µM is typically used for initial screens.

  • Assay Conditions: Assays should be run at or near the Km for ATP for each respective kinase to provide a more accurate measure of the compound's intrinsic affinity.[8]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A threshold, often around 70-80% inhibition, is set to identify significant "hits" that warrant further investigation.[7]

Protocol 2: IC50 Determination for Identified Hits (Biochemical)

For any kinases identified as significant hits in the primary screen, a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50).

Objective: To quantify the potency of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid against the primary target and any identified off-targets.

Methodology:

  • Compound Dilution Series: Prepare a 10-point serial dilution of the compound, typically starting from 10 µM.

  • Assay Performance: Perform the same kinase activity assay as in Protocol 1 for the selected kinases.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each kinase.

Protocol 3: Orthogonal and Cellular Target Engagement Assays

Biochemical assays using purified enzymes may not always reflect the behavior of a compound in a cellular context.[9] Therefore, it is crucial to validate key findings using orthogonal methods, preferably in a cellular setting.

Objective: To confirm the on- and off-target activities of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid within a more physiologically relevant environment.

Methodology:

  • Orthogonal Biochemical Assay: If the primary screen was a radiometric assay, consider a fluorescence-based or luminescence-based assay as an orthogonal method. This helps to rule out assay-specific artifacts.

  • Cell-Based Target Engagement: Employ techniques such as the NanoBRET™ Target Engagement Assay. This technology allows for the quantitative measurement of compound binding to specific target proteins in live cells.[9]

  • Phospho-Protein Western Blotting: For signaling kinases, treatment of relevant cell lines with the compound followed by Western blotting for downstream phosphorylated substrates can provide functional evidence of target engagement.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the application of these protocols, let us consider a hypothetical dataset for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, assuming its primary target is Kinase A.

Table 1: Initial Single-Concentration (1 µM) Kinase Screen Results (Top Hits)

Kinase Target% Inhibition at 1 µM
Kinase A (Primary Target) 98%
Kinase B85%
Kinase C72%
Kinase D55%
Kinase E20%

Table 2: Comparative IC50 Values from Biochemical and Cellular Assays

Kinase TargetBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Selectivity Ratio (Biochemical)
Kinase A (Primary Target) 15 25 1
Kinase B15050010
Kinase C800>10,00053

Interpretation of Results:

  • High Potency and Selectivity for the Primary Target: The low nanomolar IC50 for Kinase A in both biochemical and cellular assays confirms potent engagement of the intended target.

  • Identification of Off-Targets: Kinase B and Kinase C were identified as potential off-targets in the biochemical screen.

  • Quantification of Selectivity: The selectivity ratio, calculated by dividing the IC50 of the off-target by the IC50 of the primary target, provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity. For a compound to be considered a selective chemical probe, a selectivity of at least 30-fold against related family members is often recommended.[5]

  • Divergence Between Biochemical and Cellular Data: The IC50 for Kinase C is significantly higher in the cellular assay compared to the biochemical assay. This is a common observation and can be due to factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[9] This highlights the importance of cellular validation.

G cluster_0 Assay Platforms cluster_1 Data Output A Biochemical Assays (e.g., Radiometric, FRET) C IC50 / Kd Values A->C Quantitative Potency B Cell-Based Assays (e.g., NanoBRET™, Western Blot) B->C Cellular Potency D Selectivity Profile C->D Comparative Analysis

Conclusion and Future Directions

The comprehensive validation of a small molecule's cross-reactivity is a cornerstone of rigorous drug discovery. By employing a tiered and multi-faceted approach that combines broad biochemical screening with orthogonal and cell-based validation, researchers can build a high-confidence selectivity profile for their compound of interest. For 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, this systematic evaluation will be instrumental in elucidating its true mechanism of action and predicting its potential therapeutic window and off-target liabilities. The insights gained from these studies will guide further optimization efforts and inform the design of subsequent in vivo experiments, ultimately paving the way for the development of safer and more effective medicines.

References

  • Klaeger, S., Gohl, S., & Kuster, B. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 281(18), 4049-4058. [Link]

  • Yadav, P., & Kumar, R. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-12. [Link]

  • Karaman, M. W., & Davis, M. I. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. In Protein Kinases. IntechOpen. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Yadav, P., & Kumar, R. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Vasta, J. D., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(21), 12698-12710. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Yadav, P., & Kumar, R. (2024). Validation guidelines for drug-target prediction methods. ScienceOpen. [Link]

  • Arrowsmith, C. H., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer research, 75(22), 4876-4881. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). ICH M12 Guideline Overview on Drug Interaction Studies. [Link]

Sources

A Comparative Guide to the Lipophilicity of Difluoromethyl vs. Methyl Indole-6-Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Among the array of physicochemical properties that demand meticulous tuning, lipophilicity stands out for its profound influence on a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the lipophilicity of two closely related molecular scaffolds: difluoromethyl-substituted and methyl-substituted indole-6-carboxylic acids. We will delve into the theoretical underpinnings of fluorine's effect on lipophilicity, present a comparative analysis based on established principles, and provide a robust experimental protocol for the determination of the octanol-water partition coefficient (LogP), a key measure of lipophilicity.

The Critical Role of Lipophilicity in Drug Design

A delicate balance between lipophilicity and hydrophilicity is paramount for a drug candidate's success. While sufficient lipophilicity is necessary for the molecule to traverse cellular membranes and reach its target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity[1]. The octanol-water partition coefficient (LogP) is the industry-standard metric for quantifying this property, representing the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. For ionizable molecules, the distribution coefficient (LogD) is often more relevant as it considers the partition of all ionic and neutral species at a given pH.

The Difluoromethyl Group: More Than a Simple Methyl Bioisostere

The substitution of a methyl group with a difluoromethyl group (CHF₂) is a common strategy in medicinal chemistry to modulate a molecule's properties. While often considered a bioisostere of the methyl group, the difluoromethyl moiety imparts a unique combination of steric and electronic effects.

The high electronegativity of the two fluorine atoms creates a significant bond dipole, yet the overall impact on molecular lipophilicity is not always straightforward. The difluoromethyl group is often regarded as a "lipophilic hydrogen bond donor," a concept that highlights its ability to engage in hydrogen bonding interactions, a property not shared by the methyl group[2][3][4][5]. This can lead to complex effects on solvation and membrane permeability.

Furthermore, the difluoromethyl group can form intramolecular hydrogen bonds, which can influence the molecule's conformation and, consequently, its interaction with biological targets and its overall physicochemical properties[6].

Comparative Lipophilicity: Difluoromethyl vs. Methyl Indole-6-Carboxylic Acids

Generally, the replacement of a methyl group with a difluoromethyl group can result in a change in LogP (ΔlogP) ranging from -0.1 to +0.4[2][4][5]. This indicates that the difluoromethyl group can be either slightly more hydrophilic or moderately more lipophilic than a methyl group, depending on the molecular context. In some instances, the difluoromethyl group has been shown to be less lipophilic than both its methyl and trifluoromethyl counterparts[7].

Table 1: Predicted Lipophilicity Comparison

CompoundSubstituentExpected LogP/LogD ProfileKey Physicochemical Properties
2-Methyl-1H-indole-6-carboxylic acid-CH₃Moderately lipophilicStandard indole scaffold with a non-polar methyl group.
2-(Difluoromethyl)-1H-indole-6-carboxylic acid-CHF₂Predicted to be slightly more lipophilic than the methyl analog, but this can be context-dependent.Possesses a "lipophilic hydrogen bond donor" character. The C-H bond is more acidic than in the methyl group. Can engage in unique intramolecular and intermolecular interactions.

The final determination of which analogue is more lipophilic requires direct experimental measurement. The following section provides a detailed protocol for such a determination.

Experimental Protocol for LogP/LogD Determination

To empirically determine the lipophilicity of the title compounds, the shake-flask method, as outlined by the Organization for Economic Cooperation and Development (OECD), remains the gold standard[8][9]. For compounds with a wider range of lipophilicity or for higher throughput, HPLC-based methods are also highly effective[10][11][12][13].

Shake-Flask Method (OECD 107)

This method directly measures the partitioning of a solute between n-octanol and water.

Materials:

  • 2-Methyl-1H-indole-6-carboxylic acid

  • 2-(Difluoromethyl)-1H-indole-6-carboxylic acid

  • n-Octanol (pre-saturated with water)

  • Buffered water (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Pre-Saturated Solvents: Vigorously shake n-octanol with water and water with n-octanol for 24 hours. Allow the phases to separate completely.

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of the test compound in n-octanol to create a stock solution.

  • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the buffered water.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Pre-Saturated n-Octanol and Water E1 Combine Stock Solution and Buffered Water P1->E1 P2 Prepare Stock Solution in n-Octanol P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample Both Phases E3->A1 A2 Determine Concentration (HPLC/UV-Vis) A1->A2 A3 Calculate LogP A2->A3

Caption: Shake-Flask Method Workflow.

High-Performance Liquid Chromatography (HPLC) Method

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.

Principle:

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., methanol/water). Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus a longer retention time. A calibration curve is generated using a series of standards with known LogP values.

Procedure:

  • Calibration: Prepare a set of standard compounds with a range of known LogP values.

  • Chromatography: Inject each standard onto a C18 reverse-phase HPLC column and record its retention time.

  • Calibration Curve: Plot the logarithm of the retention time (log tR) against the known LogP values of the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the test compounds (difluoromethyl and methyl indole-6-carboxylic acids) under the same chromatographic conditions and record their retention times.

  • LogP Estimation: Use the calibration curve to determine the LogP values of the test compounds from their retention times.

G cluster_cal Calibration cluster_ana Analysis C1 Select Standards with Known LogP Values C2 Run Standards on Reverse-Phase HPLC C1->C2 C3 Generate Calibration Curve (log tR vs. LogP) C2->C3 A3 Estimate LogP from Calibration Curve C3->A3 Use Curve A1 Run Test Compounds on HPLC A2 Record Retention Times A1->A2 A2->A3

Caption: HPLC-Based LogP Estimation Workflow.

Conclusion

The choice between a difluoromethyl and a methyl substituent on an indole-6-carboxylic acid scaffold can have subtle but significant consequences for the molecule's lipophilicity. While the difluoromethyl group is generally considered to be lipophilicity-enhancing, its unique hydrogen bonding capabilities can lead to context-dependent effects. For the definitive determination of their comparative lipophilicity, rigorous experimental measurement using established methods such as the shake-flask or HPLC-based protocols is essential. Such empirical data will provide the critical insights needed for the rational design of drug candidates with optimized ADME profiles.

References

  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Synthesis of indole-6-carboxylic acid. PrepChem.com. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A. [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthetic Communications. [Link]

  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. PMC. [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]

  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. ResearchGate. [Link]

  • Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Experimental Determination of Octanol−Water Partition Coefficients of Quercetin and Related Flavonoids. Journal of Agricultural and Food Chemistry. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Rapid Method for Estimating Log P for Organic Chemicals. EPA. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

  • A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. [Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

  • Difluoromethylation of Carboxylic Acids via the Addition of Difluorinated Phosphorus Ylide to Acyl Chlorides. Organic Letters. [Link]

  • Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction. Future Medicinal Chemistry. [Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC. [Link]

  • iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. Journal of Chemical Information and Modeling. [Link]

  • Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests. Journal of Chemical Information and Modeling. [Link]

  • LogD/LogP. Bienta.net. [Link]

Sources

Safety Operating Guide

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating system for chemical handling is paramount. 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (CAS: 1784538-65-3)[1] is a highly specialized fluorinated heterocyclic compound frequently utilized in advanced drug discovery and medicinal chemistry.

Because of its specific structural motifs—a difluoromethyl group, an indole core, and a carboxylic acid moiety—standard disposal methods are insufficient. This guide provides the mechanistic rationale and step-by-step operational protocols required to safely manage and dispose of this compound, ensuring regulatory compliance and laboratory safety.

Mechanistic Rationale for Disposal Logistics

To design an effective disposal protocol, we must first deconstruct the chemical's reactivity and environmental persistence:

  • The Difluoromethyl Group (-CF2H): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard low-temperature combustion fails to cleave this bond, potentially releasing toxic fluoro-organic aerosols or highly corrosive hydrogen fluoride (HF) gas. Therefore, waste containing this compound must be routed exclusively to high-temperature incineration facilities (>1100°C) equipped with alkaline scrubbers to neutralize HF byproducts.

  • The Carboxylic Acid Moiety (-COOH): While a weak acid, concentrated accumulation of this compound in solution can slowly react with unlined metal surfaces, generating hydrogen gas and pressurizing the container[2]. Consequently, all waste must be stored in high-density polyethylene (HDPE) or glass containers[2].

  • The Indole Core: Heterocyclic aromatic compounds are notoriously persistent in aquatic environments and act as acute skin, eye, and respiratory irritants (H315, H319, H335)[3]. Drain disposal is strictly prohibited[4].

Quantitative Hazard Characterization

Before handling the compound for disposal, personnel must be equipped according to its hazard profile. The following table summarizes the quantitative and qualitative safety data derived from structurally analogous fluorinated indole-carboxylic acids[3].

ParameterSpecification / RequirementMechanistic Justification
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)The acidic proton and lipophilic indole core disrupt lipid bilayers, causing acute tissue irritation[3].
Signal Word WARNING Indicates moderate acute toxicity and irritation potential.
Primary PPE Nitrile gloves (≥0.11 mm), EN 166 Goggles, Lab CoatPrevents dermal absorption and ocular exposure to corrosive dust[3][4].
Respiratory PPE N95/FFP2 Particulate Respirator (if outside hood)Mitigates inhalation of aerosolized micro-particles (STOT SE 3)[3].
Storage Temp Room Temperature (or 2-8°C for long-term stability)Prevents thermal degradation and subsequent off-gassing.
Incompatibilities Strong oxidizing agents, strong bases, reactive metalsExothermic acid-base reactions; potential for oxidative cleavage of the indole ring[4].

Operational Workflows & Methodologies

Protocol A: Satellite Accumulation Area (SAA) Waste Segregation

A self-validating disposal system begins at the point of generation. Mixing this compound with incompatible waste streams can trigger exothermic reactions or complicate TSDF (Treatment, Storage, and Disposal Facility) logistics.

Step-by-Step Methodology:

  • State Characterization: Determine if the waste is a pure solid (e.g., expired powder) or dissolved in a solvent (e.g., reaction mother liquor).

  • Container Selection: Select a chemically compatible container. Use amber glass for liquid waste or double-bagged heavy-duty polyethylene for solid waste. Do not use metal containers [2].

  • Stream Segregation:

    • Liquid Waste: If dissolved in solvents like DCM or chloroform, route to the Halogenated Organic Waste stream. If dissolved in non-halogenated solvents (e.g., DMSO, EtOAc), it must still be flagged as halogenated due to the -CF2H group.

    • Solid Waste: Place in a dedicated hazardous solid waste drum.

  • Regulatory Labeling: Affix a immediately upon the first drop of waste entering the container[2]. The label must explicitly state "HAZARDOUS WASTE" and list "2-(Difluoromethyl)-1-methylindole-6-carboxylic acid" without abbreviations[2].

  • Validation Check: Verify that the container is tightly capped (not just resting on top) and placed within secondary containment to capture potential leaks[2].

WasteRouting Start Generate Waste: 2-(Difluoromethyl)-1-methylindole- 6-carboxylic acid Decision1 Is the waste in solution? Start->Decision1 SolidWaste Solid Waste Container (Double-bagged, labeled) Decision1->SolidWaste No (Powder) Decision2 Does solvent contain other halogens? Decision1->Decision2 Yes (Solution) Incineration High-Temperature Incineration (>1100°C for C-F bond cleavage) SolidWaste->Incineration Halogenated Halogenated Organic Waste Stream Decision2->Halogenated Yes NonHalogenated Mixed Organic Waste (Flag as Fluorinated) Decision2->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Workflow for the categorization and disposal routing of fluorinated indole waste.
Protocol B: Solid Spill Management & Decontamination

In the event of a localized benchtop spill, immediate containment is required to prevent the aerosolization of the respiratory-irritating powder[3].

Step-by-Step Methodology:

  • Evacuation & Assessment: Halt all nearby operations. Assess the ventilation. If the spill is outside a fume hood, don an N95 respirator alongside standard PPE[3].

  • Aerosol Suppression: Do not dry-sweep the powder, as this generates airborne particulates. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to dampen it[3].

  • Physical Collection: Use a non-sparking scoop or inert absorbent pads to collect the dampened material[4]. Transfer the material into a wide-mouth, sealable HDPE container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a distilled water rinse.

  • Validation Check: Swab the decontaminated surface with pH indicator paper. A neutral reading (pH 6.5–7.5) validates that the acidic residue has been completely neutralized and removed.

SpillManagement Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess Contain Dampen to Prevent Aerosolization Assess->Contain Collect Collect in Compatible Container Contain->Collect Decon Decontaminate Surfaces (pH check) Collect->Decon Dispose Route to Hazardous Waste Decon->Dispose

Step-by-step spill response and decontamination protocol for hazardous solid waste.

References

  • ChemSrc. "1784538-65-3 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid Chemical Properties." ChemSrc Database. Available at: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 5-Fluoroindole-2-carboxylic acid." Fisher Scientific UK. (Utilized as an authoritative structural hazard proxy). Available at:[Link]

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals." Purdue Engineering. Available at:[Link]

Sources

Personal protective equipment for handling 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic risk-management strategy. Handling novel fluorinated building blocks like 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid (CAS: 1784538-65-3)[1] requires an in-depth understanding of how its specific structural motifs interact with human physiology and the laboratory environment.

This guide provides the definitive operational and logistical framework for the safe handling, transfer, and disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Hazard Assessment

To design a self-validating safety protocol, we must first understand the causality behind the compound's hazards. The risk profile of this molecule is driven by two primary structural features:

  • The Difluoromethyl (-CHF2) Group: Fluorination significantly increases the lipophilicity of the molecule. In practical terms, this enhances the compound's ability to permeate standard nitrile gloves and the stratum corneum (skin barrier) if dissolved in highly penetrative organic solvents like DMSO or DMF. Furthermore, highly electronegative fluorinated powders are prone to triboelectric charging (static electricity), drastically increasing the risk of aerosolization and subsequent inhalation during weighing.

  • The Indole-6-Carboxylic Acid Core: Compounds sharing this structural core are established Category 2/2A skin and eye irritants, and Category 3 respiratory tract irritants[2]. The acidic proton can cause localized pH drops upon contact with mucosal membranes, leading to acute inflammation.

Quantitative PPE Specifications Matrix

Based on the mechanistic risks outlined above, the following Personal Protective Equipment (PPE) is mandatory. The specifications below are engineered to create a redundant barrier system.

PPE CategoryTechnical SpecificationMechanistic Justification
Hand Protection 100% Nitrile gloves, ≥0.11 mm thickness. Double-glove when handling solvent solutions.Prevents dermal absorption. The outer glove acts as a sacrificial layer against lipophilic solvent permeation, granting time to safely doff if contaminated.
Eye Protection ANSI Z87.1 compliant, tight-fitting chemical safety goggles.Protects against static-induced powder fly-away and solvent splashing[2]. Standard safety glasses are insufficient for aerosolized powders.
Respiratory N95 or P100 particulate respirator (Required only if handling outside a certified fume hood).Filters aerosolized micro-particles generated by static repulsion. Routine handling must occur inside a fume hood[3].
Body Protection Flame-retardant (FR) lab coat (fully buttoned) and closed-toe, non-porous footwear.Mitigates exposure to static-ignited solvent fires during scale-up and prevents powder accumulation on personal clothing.

Standard Operating Procedure: Safe Handling & Transfer

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure during material transfer.

Step 1: Environmental Control & Preparation
  • Verify Airflow: Ensure the chemical fume hood face velocity is calibrated between 0.4–0.6 m/s. Causality: Lower velocities risk vapor escape; higher velocities exacerbate powder fly-away.

  • Clear Workspace: Remove all non-essential equipment from the hood to prevent cross-contamination.

  • Don PPE: Equip all required PPE as outlined in the matrix above before opening any secondary containment.

Step 2: Static Mitigation & Weighing
  • Discharge Static: Discharge static electricity from your gloves by touching a grounded metal bar on the fume hood.

  • Select Vessel: Place a static-dissipative weighing boat (e.g., aluminum or carbon-impregnated plastic) on the analytical balance. Causality: Standard polystyrene boats will induce static repulsion in fluorinated powders, causing material loss and inhalation risks.

  • Transfer: Open the stock vial strictly inside the fume hood. Use a grounded, stainless-steel micro-spatula to transfer the solid.

Step 3: Secondary Containment
  • Seal: Once the desired mass is achieved, cap the receiving vessel tightly.

  • Secure: Seal the perimeter of the cap with Parafilm before removing the vessel from the fume hood.

  • Decontaminate: Wipe down the exterior of the sealed vessel with a solvent-dampened Kimwipe (e.g., 70% Isopropanol) to remove any microscopic dust.

Operational Workflow & Spill Response Logic

The following diagram illustrates the logical relationship between standard operations, hazard detection, and emergency response for fluorinated indole derivatives.

G Start Pre-Operation: Fume Hood & PPE Check Weighing Weighing & Transfer (Anti-static tools) Start->Weighing Spill Spill Detected? Weighing->Spill Containment Spill Response: Contain & Neutralize Spill->Containment Yes Decon Decontamination (Soap & Water) Spill->Decon No Containment->Decon Disposal Waste Disposal (High-Temp Incineration) Decon->Disposal

Operational workflow and spill response logic for fluorinated indole derivatives.

Spill Response & High-Temperature Disposal Plan

If a spill occurs, the response must be immediate and methodical to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Containment:
  • Isolation: Immediately alert nearby personnel and isolate the spill zone.

  • Solid Spill Containment: Do not dry-sweep the powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper or a commercial spill pad to suppress dust[3][4].

  • Solution Spill Containment: If the compound is dissolved in a solvent, apply an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection: Use a plastic scoop to transfer the absorbed material into a high-density polyethylene (HDPE) hazardous waste container. Wash the affected area with copious amounts of soap and water[2].

Disposal Logistics:

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste disposal methods are insufficient and can lead to the environmental accumulation of fluorinated degradation products.

  • Label the waste container clearly as "Hazardous Chemical Waste - Fluorinated Indole Derivative".

  • Store in a designated, ventilated hazardous waste accumulation area away from incompatible materials (e.g., strong oxidizers)[4].

  • Dispose of the material exclusively via a licensed chemical waste contractor capable of high-temperature incineration (>1000°C). The incineration facility must be equipped with flue-gas scrubbers to neutralize hydrogen fluoride (HF) emissions generated during the destruction of the difluoromethyl group.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.